molecular formula C11H15NO4 B12575665 (3,4-Dimethoxyphenethyl)carbamic acid CAS No. 501120-39-4

(3,4-Dimethoxyphenethyl)carbamic acid

Cat. No.: B12575665
CAS No.: 501120-39-4
M. Wt: 225.24 g/mol
InChI Key: OYAIUNVTEITARR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenethyl)carbamic acid is a chemical compound of interest in medicinal chemistry and neuroscience research, built upon a 3,4-dimethoxyphenethylamine core . The parent structure, 3,4-dimethoxyphenethylamine (DMPEA), is known to exhibit weak affinity for serotonin receptors and has been reported to induce serotonergic responses in animal models, making it a valuable scaffold for studying neurotransmitter systems . The addition of a carbamic acid group enhances the proteolytic and metabolic stability of the molecule, a characteristic feature of carbamate derivatives that improves their suitability for pharmacological studies . Carbamate groups are widely used in drug discovery and are present in many therapeutic agents, including cholinesterase inhibitors for neurodegenerative diseases and protease inhibitors for HIV . Researchers may utilize this compound as a stable intermediate or precursor in organic synthesis, particularly in the development of novel molecules targeting the central nervous system. It is also a valuable tool for probing the structure-activity relationships of phenethylamine derivatives. This product is strictly for research purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

501120-39-4

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)ethylcarbamic acid

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

OYAIUNVTEITARR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Stabilization of (3,4-Dimethoxyphenethyl)carbamic Acid Species

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of (3,4-dimethoxyphenethyl)carbamic acid (Systematic name: N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid) presents a classic challenge in physical organic chemistry: the thermodynamic instability of free carbamic acids relative to their decomposition products (amine and carbon dioxide).[1]

While (3,4-dimethoxyphenethylamine) (homoveratrylamine) is a ubiquitous precursor in the synthesis of isoquinoline alkaloids (e.g., via Pictet-Spengler cyclization), its carboxylation into a carbamic acid species is often overlooked despite its utility as a transient protecting group or a synthon for isocyanates.[1]

This guide details the non-aqueous synthesis of the carbamic acid species.[2] Crucially, it distinguishes between the unstable free acid and its stabilized forms (ammonium/superbase salts), providing a self-validating protocol for researchers requiring this motif for drug development or metabolic studies.

Mechanistic Principles

The formation of (3,4-dimethoxyphenethyl)carbamic acid is a reversible exothermic reaction governed by the nucleophilicity of the primary amine and the electrophilicity of the central carbon in CO₂.

The Equilibrium Challenge

Under standard temperature and pressure (STP), the equilibrium heavily favors the starting materials (amine + CO₂) or the formation of a 2:1 ammonium carbamate salt. The free acid (


) is kinetically unstable, undergoing rapid decarboxylation.[1]

Pathway Logic:

  • Nucleophilic Attack: The lone pair of the homoveratrylamine nitrogen attacks the CO₂ carbon.

  • Zwitterion Formation: A transient zwitterionic species (

    
    ) is generated.[1]
    
  • Proton Transfer: To stabilize the adduct, a proton must be removed. In the absence of an external base, a second equivalent of amine acts as the proton acceptor, forming an ammonium carbamate salt .

Pathway Visualization

CarbamicAcidPathway Amine Homoveratrylamine (Nucleophile) Zwitterion Zwitterion Intermediate (R-NH2+-COO-) Amine->Zwitterion  Nucleophilic Attack CO2 CO2 (Electrophile) CO2->Zwitterion  Nucleophilic Attack FreeAcid Free Carbamic Acid (Transient/Unstable) Zwitterion->FreeAcid  Proton Transfer (Internal) Salt Ammonium Carbamate Salt (Stable Solid) Zwitterion->Salt  + 2nd Eq. Amine DBUSalt DBU-Carbamate Salt (1:1 Stoichiometry) Zwitterion->DBUSalt  + DBU (Superbase) FreeAcid->Amine  Decarboxylation (-CO2)

Figure 1: Reaction pathway showing the bifurcation between the unstable free acid and stabilized salt forms.[1]

Experimental Protocols

To access the (3,4-dimethoxyphenethyl)carbamic acid moiety, we employ two distinct strategies: Self-Stabilization (Ammonium Salt) and Superbase Stabilization (DBU Salt).[1] The latter is preferred for subsequent derivatization (e.g., alkylation to esters) as it maintains 1:1 stoichiometry.

Protocol A: Synthesis of the DBU-Stabilized Carbamate

Best for: In-situ generation for further reaction (e.g., to isocyanates or esters).[1]

Reagents:

  • Homoveratrylamine (1.0 eq)[1]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)[1]

  • Anhydrous DMSO or Acetonitrile (MeCN)[1]

  • Dry CO₂ gas (99.9%)[1]

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Flush with Argon to remove atmospheric moisture (water competes with amine for CO₂).[1]

  • Solvation: Dissolve Homoveratrylamine (10 mmol, 1.81 g) in 20 mL anhydrous MeCN.

  • Base Addition: Add DBU (10 mmol, 1.52 g) dropwise. Note: DBU acts as a non-nucleophilic proton scavenger, preventing the amine from consuming itself to form the ammonium salt.

  • Carboxylation: Bubble dry CO₂ through the solution at a rate of ~50 mL/min.

    • Observation: The solution will warm slightly (exothermic).[1] If using MeCN, a white precipitate (the DBU-carbamate salt) may form after 10-15 minutes.[1]

  • Validation (In-Situ): Aliquot 0.5 mL into an NMR tube containing a sealed capillary of

    
     (external lock) to observe the carbamate signal without disrupting the equilibrium.
    
Protocol B: Trapping as Methyl (3,4-dimethoxyphenethyl)carbamate

Best for: Proof of synthesis and isolation of a stable derivative.[1]

Since the free acid cannot be isolated, converting it to an ester proves the intermediate existed.

  • Generation: Follow steps 1-4 in Protocol A.

  • Alkylation: Add Iodomethane (MeI) (1.1 eq) to the reaction mixture under positive CO₂ pressure.

  • Incubation: Stir at room temperature for 3 hours.

  • Workup: Vent CO₂. Dilute with Ethyl Acetate (50 mL).[1] Wash with water (3x) to remove DBU-HI salt.[1] Dry organic layer over

    
    .
    
  • Isolation: Evaporate solvent to yield the stable methyl carbamate ester.

Analytical Characterization

Trustworthy identification relies on distinguishing the carbamate species from the free amine precursors.

Spectroscopic Signatures (NMR & IR)
FeatureHomoveratrylamine (Precursor)(3,4-Dimethoxyphenethyl)carbamic Acid (Salt)Mechanistic Note

NMR (Carbonyl)
Absent158 - 162 ppm Diagnostic signal of the

carbon.[1]

NMR (

)
~1.5 ppm (Broad singlet)5.0 - 6.5 ppm (Broad)Downfield shift due to conjugation with carboxylate.[1]
IR Spectroscopy N-H stretch (~3300 cm⁻¹)1560 cm⁻¹ (vs)Strong asymmetric stretching of the carboxylate (

).[1]
Solubility Soluble in DCM, Et₂OInsoluble in non-polar solventsSalt formation drastically changes polarity.
Experimental Workflow Diagram

Workflow Setup 1. Anhydrous Setup (Argon Purge) Mix 2. Mix Amine + DBU (In MeCN/DMSO) Setup->Mix Bubble 3. CO2 Bubbling (Exothermic) Mix->Bubble Check 4. Precipitate/Oil Formed? Bubble->Check Filter 5A. Filtration (Isolate Salt) Check->Filter Yes (Salt Desired) Trap 5B. Add Electrophile (R-X) (Synthesize Ester) Check->Trap No (Ester Desired)

Figure 2: Decision tree for isolating the carbamic acid salt vs. trapping as a stable ester.[1]

Scientific Commentary & Troubleshooting

Stability vs. Isolation

Researchers must understand that "isolating" pure (3,4-dimethoxyphenethyl)carbamic acid as a free protonated species (


) is practically impossible at room temperature.[1] The compound will decarboxylate upon removal of the CO₂ atmosphere or attempts to protonate the carboxylate with strong mineral acids.

Troubleshooting Low Yields:

  • Moisture Contamination: Water reacts with CO₂ to form carbonic acid/bicarbonate, which competes with the amine. Solution: Use freshly distilled amines and anhydrous solvents.

  • Reversibility: The reaction is an equilibrium. Removing the CO₂ source reverses the reaction. Solution: Perform all subsequent trapping steps under a CO₂ balloon.

References

  • Danopoulos, A. A., et al. (2020).[1] "The reaction of amines with carbon dioxide: A unified view." Chemical Science.

  • Heldebrant, D. J., et al. (2005).[1] "The Reaction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Carbon Dioxide." Journal of Organic Chemistry. [1]

  • Versteeg, G. F., & Van Swaaij, W. P. M. (1988).[1] "On the kinetics between CO2 and alkanolamines both in aqueous and non-aqueous solutions." Chemical Engineering Science. [1]

  • PubChem Compound Summary. (2023). "Homoveratrylamine." National Center for Biotechnology Information. Link

Sources

In-Depth Technical Guide: (3,4-Dimethoxyphenethyl)carbamic Acid (CAS 501120-39-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, certain molecules exist not as stable, shelf-ready reagents, but as critical transient intermediates. (3,4-Dimethoxyphenethyl)carbamic acid (CAS: 501120-39-4) is a prime example. Derived from the neuroactive precursor 3,4-dimethoxyphenethylamine (homoveratrylamine), this carbamic acid is a pivotal intermediate in the synthesis of isoquinoline alkaloids, bioreversible prodrugs, and complex active pharmaceutical ingredients (APIs)[1].

As an application scientist, I must emphasize a fundamental chemical reality: free carbamic acids are thermodynamically unstable. Attempting to isolate CAS 501120-39-4 under standard atmospheric conditions will result in rapid decarboxylation. Therefore, this whitepaper focuses on the physicochemical properties of the compound, the causality behind its instability, and the field-proven methodologies required to generate, stabilize, and utilize this transient species in synthetic workflows.

Physicochemical Profiling & Structural Analysis

While the free acid is transient, computational and analytical profiling provides the baseline metrics necessary for predicting its behavior in solution before decarboxylation or trapping occurs[2]. The quantitative data is summarized below.

PropertyValue
Chemical Name (3,4-Dimethoxyphenethyl)carbamic acid
CAS Number 501120-39-4
Molecular Formula C11H15NO4
Molecular Weight 225.244 g/mol
Predicted LogP 1.1
Hydrogen Bond Donors 2 (NH, OH)
Hydrogen Bond Acceptors 4 (O atoms)
Parent Amine Precursor 3,4-Dimethoxyphenethylamine (CAS 120-20-7)

Data synthesized from chemical databases and predictive modeling[2][3].

Mechanistic Insights: The Transient Carbamic Acid State

The Causality of Instability

The formation of (3,4-dimethoxyphenethyl)carbamic acid occurs via the nucleophilic attack of the primary amine of homoveratrylamine on the electrophilic carbon of carbon dioxide (


). However, the reverse reaction—decarboxylation—is highly favored entropically (due to the release of 

gas) and is catalyzed by both heat and acidic conditions.

To utilize this intermediate, the equilibrium must be shifted. This is achieved by introducing a strong, non-nucleophilic base (such as DBU or DIPEA), which deprotonates the carbamic acid to form a stable carbamate salt. Once in the salt form, the nucleophilic oxygen can be trapped by an electrophile (e.g., an alkyl halide) to form a stable carbamate ester, a motif frequently utilized in prodrug design[4].

Pathway amine Homoveratrylamine (Precursor) carbamic (3,4-Dimethoxyphenethyl) carbamic acid amine->carbamic + CO2 (Base) co2 Carbon Dioxide (Electrophile) co2->carbamic decarb Decarboxylation (Spontaneous) carbamic->decarb Unstable (Heat/H+) ester Stable Carbamate (Trapped Product) carbamic->ester Electrophilic Trapping decarb->amine - CO2

Caption: Reaction dynamics of (3,4-Dimethoxyphenethyl)carbamic acid formation and trapping.

Synthetic Utility in Alkaloid Drug Development

Homoveratrylamine is a classic starting material for the synthesis of 3,4-dihydroisoquinolines and 1,2,3,4-tetrahydroisoquinolines via the Bischler-Napieralski or Pictet-Spengler cyclization reactions[1].

During complex multi-component reactions, protecting the primary amine is critical to prevent unwanted side reactions. Generating the carbamic acid in situ and trapping it as a carbamate ester (such as a Boc or Cbz group) allows researchers to direct the electrophilic aromatic substitution required to close the isoquinoline ring. Furthermore, specialized carbamate derivatives of homoveratrylamine have been extensively investigated as nonchiral bioreversible prodrug moieties, demonstrating the versatility of this functional group in medicinal chemistry[4].

Experimental Protocol: In Situ Generation and Trapping

The following protocol details a self-validating system for generating the carbamic acid intermediate and trapping it to form a stable carbamate ester.

Rationale for Experimental Choices:
  • Solvent (Anhydrous THF): Water must be strictly excluded, as it will compete with the amine for

    
     and hydrolyze the resulting electrophiles.
    
  • Temperature (0 °C): Low temperatures suppress the entropic driving force of decarboxylation, stabilizing the intermediate.

  • Base (DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong, sterically hindered base that effectively deprotonates the carbamic acid without acting as a competing nucleophile.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 3,4-dimethoxyphenethylamine (10.0 mmol) and dissolve in 30 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Base Addition: Inject DBU (12.0 mmol, 1.2 eq) dropwise via syringe.

  • 
     Insertion:  Bubble dry 
    
    
    
    gas (passed through a Drierite column) directly into the solution via a submerged needle for 30 minutes.
    • Self-Validation Check: The formation of the DBU-carbamate salt will often manifest as a noticeable increase in solution viscosity or slight cloudiness.

  • Electrophilic Trapping: While maintaining

    
     bubbling and 0 °C, add the desired alkylating agent (e.g., methyl iodide, 15.0 mmol, 1.5 eq) dropwise.
    
  • Reaction Quenching: After stirring for 2 hours at room temperature, quench the reaction by adding 20 mL of saturated aqueous

    
    .
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the resulting stable carbamate ester via flash column chromatography.
    

Workflow s1 Step 1: Amine Preparation (Anhydrous THF, 0°C) s2 Step 2: CO2 Injection (DBU Catalyst) s1->s2 Purge system s3 Step 3: Carbamic Acid Salt (Transient Intermediate) s2->s3 Shift equilibrium s4 Step 4: Electrophilic Trapping (Alkyl Halide Addition) s3->s4 Stabilize intermediate s5 Step 5: Purification (Chromatography) s4->s5 Isolate product

Caption: Step-by-step workflow for the generation and stabilization of the carbamic acid intermediate.

Analytical Characterization

Because the free acid (CAS 501120-39-4) cannot be isolated, analytical validation is performed on the trapped carbamate ester product. Successful trapping is confirmed by the following spectral markers:

  • FT-IR Spectroscopy: The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a strong, sharp carbamate carbonyl (C=O) stretch at approximately 1700–1720 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz): The presence of the 3,4-dimethoxy protons as sharp singlets near δ 3.85 ppm, accompanied by a broad singlet corresponding to the secondary carbamate N-H proton (δ 4.5–5.0 ppm), confirming the successful functionalization of the amine.

References

  • Title: (3,4-dimethoxy-phenethyl)-carbamic acid | 501120-39-4 Source: Molaid URL: [Link]

  • Title: 3,4-Dimethoxyphenethylamine Source: ChemBK URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Investigation of (Oxodioxolenyl)methyl Carbamates as Nonchiral Bioreversible Prodrug Moieties for Chiral Amines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

A Comprehensive Spectroscopic Guide to (3,4-Dimethoxyphenethyl)carbamic Acid: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of (3,4-Dimethoxyphenethyl)carbamic acid. In the absence of publicly available experimental spectra for this specific molecule, this guide utilizes high-fidelity predicted data from advanced computational models, corroborated by experimental data from structurally analogous compounds. We present an in-depth analysis of its predicted Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causal relationships behind spectral features are explained, providing researchers with a robust framework for the identification and characterization of this and related compounds. This guide is intended to serve as a valuable resource for scientists engaged in pharmaceutical research, synthetic chemistry, and materials science.

Introduction: The Significance of (3,4-Dimethoxyphenethyl)carbamic Acid

(3,4-Dimethoxyphenethyl)carbamic acid belongs to the carbamic acid class of compounds, which are structurally related to amino acids and are important intermediates in various biological and chemical processes. The 3,4-dimethoxyphenethylamine moiety is a key pharmacophore found in a number of alkaloids and synthetic drugs, exhibiting a range of biological activities. The carbamic acid functional group, while often unstable, plays a crucial role in CO2 transport in biological systems and serves as a versatile synthon in organic chemistry.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such compounds in research and development. This guide provides a foundational spectroscopic dataset and interpretation for (3,4-Dimethoxyphenethyl)carbamic acid, enabling its confident identification and use in further scientific endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for (3,4-Dimethoxyphenethyl)carbamic acid will be used throughout this guide.

Caption: Molecular structure and atom numbering for (3,4-Dimethoxyphenethyl)carbamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the absence of experimental NMR data for (3,4-Dimethoxyphenethyl)carbamic acid, the following spectra have been predicted using advanced computational algorithms.[1][2][3][4][5][6] These predictions are interpreted with a high degree of confidence, supported by experimental data from the closely related analog, Methyl (3,4-dimethoxyphenethyl)carbamate.[7]

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of (3,4-Dimethoxyphenethyl)carbamic acid is expected to show distinct signals corresponding to the aromatic, ethyl, and methoxy protons, as well as the labile protons on the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for (3,4-Dimethoxyphenethyl)carbamic acid

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2~6.85d1H
H-5~6.75dd1H
H-6~6.80d1H
H-7~2.75t2H
H-8~3.40t2H
OCH₃ (C10, C11)~3.85s6H
NHVariable (broad)s1H
OHVariable (broad)s1H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The signals for NH and OH protons are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Interpretation:

  • Aromatic Protons (H-2, H-5, H-6): The three protons on the aromatic ring are expected to resonate in the region of δ 6.75-6.85 ppm. The electron-donating effect of the two methoxy groups shields these protons, causing them to appear at a relatively upfield position for aromatic protons.[8] The splitting pattern will be complex due to ortho and meta coupling, with H-2 and H-6 likely appearing as doublets and H-5 as a doublet of doublets.

  • Ethyl Protons (H-7, H-8): The two methylene groups of the phenethyl moiety will appear as two triplets. The H-7 protons, being adjacent to the aromatic ring, are expected around δ 2.75 ppm. The H-8 protons, adjacent to the nitrogen atom of the carbamic acid group, will be deshielded and are predicted to be further downfield at approximately δ 3.40 ppm.

  • Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups are expected to give a sharp singlet at around δ 3.85 ppm.

  • Labile Protons (NH, OH): The protons on the nitrogen and the carboxylic acid oxygen are labile and will likely appear as broad singlets. Their chemical shifts are highly variable and they may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3,4-Dimethoxyphenethyl)carbamic acid

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-1~131
C-2~112
C-3~149
C-4~148
C-5~111
C-6~120
C-7~36
C-8~42
C-9 (C=O)~158
OCH₃ (C10, C11)~56

Note: These are predicted values and are subject to variation based on experimental conditions.

Interpretation:

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons are expected to resonate between δ 111 and 149 ppm. The carbons bearing the methoxy groups (C-3 and C-4) will be the most downfield due to the deshielding effect of the oxygen atoms. The other aromatic carbons will appear at varying shifts based on their substitution pattern.[9][10][11][12]

  • Ethyl Carbons (C-7, C-8): The two aliphatic carbons of the ethyl chain are predicted to be at approximately δ 36 ppm (C-7) and δ 42 ppm (C-8). C-8 is expected to be slightly more downfield due to its proximity to the electronegative nitrogen atom.

  • Carbamic Acid Carbonyl (C-9): The carbonyl carbon of the carbamic acid group is predicted to be in the range of δ 158 ppm. This is a characteristic chemical shift for carbamate and carboxylic acid carbonyl carbons.[13][14]

  • Methoxy Carbons (OCH₃): The two equivalent methoxy carbons will give a single signal at around δ 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of (3,4-Dimethoxyphenethyl)carbamic acid will be dominated by absorptions corresponding to the O-H, N-H, C=O, C-O, and aromatic C-H and C=C bonds. The interpretation is supported by general principles of IR spectroscopy and data from related carbamic acid compounds.[15][16][17][18]

Table 3: Predicted Characteristic IR Absorption Frequencies for (3,4-Dimethoxyphenethyl)carbamic acid

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
N-H stretch (carbamate)~3300Medium
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (carbonyl)~1700Strong
C=C stretch (aromatic)1600 - 1450Medium
C-N stretch1350 - 1250Medium
C-O stretch (ether and acid)1300 - 1000Strong

Interpretation:

  • O-H and N-H Stretching: A very broad and strong absorption is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Overlapping with this, a medium intensity N-H stretching band from the carbamate group is predicted around 3300 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methoxy groups will be observed just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is predicted for the carbonyl group of the carbamic acid. The exact position can be influenced by hydrogen bonding.[19]

  • Aromatic C=C Stretching: Medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-N and C-O Stretching: The fingerprint region (below 1500 cm⁻¹) will contain several strong bands corresponding to C-N and C-O stretching vibrations. The C-O stretches from the ether and carboxylic acid functionalities are expected to be particularly prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structure elucidation. The predicted mass spectrum of (3,4-Dimethoxyphenethyl)carbamic acid would be obtained under electron ionization (EI) conditions.

Predicted Molecular Ion:

  • Molecular Formula: C₁₁H₁₅NO₄

  • Exact Mass: 225.1001 g/mol

  • Molecular Weight: 225.24 g/mol

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225.

Proposed Fragmentation Pathway:

The fragmentation of (3,4-Dimethoxyphenethyl)carbamic acid is likely to proceed through several key pathways, primarily involving the cleavage of bonds alpha to the aromatic ring and the nitrogen atom, as well as the loss of small neutral molecules from the carbamic acid moiety.[20][21][22][23]

G M [M]⁺˙ m/z 225 F1 m/z 180 (-COOH) M->F1 -45 F2 m/z 165 (-CH₂COOH) M->F2 -60 F3 m/z 151 (Benzylic cleavage) M->F3 -74 F1->F3 -CH₃ F4 m/z 44 (CO₂)

Sources

The Synthetic Chemist's Guide to N-Substituted Carbamates: A Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted carbamates are a cornerstone of modern organic chemistry, finding critical applications as key structural motifs in pharmaceuticals, agrochemicals, and as versatile protecting groups in peptide synthesis.[1][2] Their synthesis has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. This technical guide provides an in-depth review of the core methodologies for the synthesis of N-substituted carbamates, offering insights into the mechanistic underpinnings and practical considerations for researchers, scientists, and drug development professionals.

Classical Rearrangement Reactions: The Isocyanate Gateway

A significant portion of carbamate synthesis relies on the in-situ generation of isocyanate intermediates, which are then trapped by alcohols. Three classical name reactions—the Curtius, Hofmann, and Lossen rearrangements—provide reliable pathways to these pivotal intermediates.

The Curtius Rearrangement

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[3][4] This reaction is prized for its mild conditions and the ability to proceed with retention of configuration at the migrating group.[3] The isocyanate intermediate is highly reactive and readily trapped by nucleophiles like alcohols to furnish the desired carbamate.[3][4]

The overall transformation effectively converts a carboxylic acid into a protected amine derivative.[3] The acyl azide precursor is typically prepared from the corresponding acyl chloride or by activating a carboxylic acid in the presence of an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA).[3][5]

Mechanism of the Curtius Rearrangement:

The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate.[4] The migration of the R group from the carbonyl carbon to the nitrogen occurs simultaneously with the expulsion of nitrogen gas.[4]

Curtius Rearrangement cluster_0 Acyl Azide to Isocyanate cluster_1 Isocyanate Trapping R-C(=O)N3 R-C(=O)-N=N⁺=N⁻ Isocyanate R-N=C=O R-C(=O)N3->Isocyanate Δ or hν -N₂ N2 N₂ Isocyanate_trap R-N=C=O Carbamate R-NH-C(=O)-OR' Isocyanate_trap->Carbamate + R'-OH Alcohol R'-OH

Caption: The Curtius rearrangement proceeds via an isocyanate intermediate.

Experimental Protocol: One-Pot Curtius Rearrangement for Boc-Protected Amines [5]

  • To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene), add di-tert-butyl dicarbonate (1.1 mmol) and sodium azide (1.5 mmol).

  • The reaction mixture is stirred at room temperature until the formation of the acyl azide is complete (monitored by TLC or IR).

  • Add tetrabutylammonium bromide (0.1 mmol) and zinc(II) triflate (0.1 mmol).

  • Heat the reaction mixture to 40°C to induce the Curtius rearrangement.

  • The in-situ generated isocyanate is trapped by tert-butanol (present from the decomposition of di-tert-butyl dicarbonate) to yield the Boc-protected amine.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to afford the desired carbamate.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate.[6] When the reaction is performed in the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate.[7] This method is particularly useful for synthesizing carbamates from readily available amides. The reaction typically employs bromine and a strong base, such as sodium hydroxide.[7]

Mechanism of the Hofmann Rearrangement:

The reaction begins with the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates a bromoamide anion, which rearranges with the migration of the R group and loss of the bromide ion to form the isocyanate.[6]

Hofmann Rearrangement Amide R-C(=O)NH₂ N-Bromoamide R-C(=O)NHBr Amide->N-Bromoamide + Br₂, NaOH Isocyanate R-N=C=O N-Bromoamide->Isocyanate NaOH, -HBr Carbamate R-NH-C(=O)-OR' Isocyanate->Carbamate + R'-OH

Caption: The Hofmann rearrangement pathway to N-substituted carbamates.

Recent advancements have explored electrochemical methods for the Hofmann rearrangement, offering a greener alternative by generating the necessary halogen species and base in situ from sodium bromide in methanol.[8][9] This approach has been successfully scaled up to the hectogram level.[8][9]

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives to an isocyanate.[10][11] Similar to the Curtius and Hofmann rearrangements, the resulting isocyanate can be trapped with an alcohol to yield a carbamate.[10] The reaction is typically initiated by activating the hydroxamic acid, for example, by O-acylation, followed by treatment with a base.[11]

Mechanism of the Lossen Rearrangement:

Deprotonation of the activated hydroxamic acid at the nitrogen atom triggers a concerted rearrangement where the R group migrates to the nitrogen with the simultaneous expulsion of a carboxylate leaving group, forming the isocyanate.[11]

Lossen Rearrangement Hydroxamic_Acid_Derivative R-C(=O)NH-O-Ac Isocyanate R-N=C=O Hydroxamic_Acid_Derivative->Isocyanate Base, -AcO⁻ Carbamate R-NH-C(=O)-OR' Isocyanate->Carbamate + R'-OH

Caption: The Lossen rearrangement for the synthesis of carbamates.

Catalytic versions of the Lossen rearrangement have been developed to improve efficiency and mildness. For instance, N-methylimidazole (NMI) has been shown to catalyze the conversion of hydroxamic acids to carbamates in a one-pot process.[10] Dimethyl carbonate (DMC) has also been employed as a green activation reagent in the presence of catalytic amounts of tertiary amines.[12][13]

Modern Isocyanate-Free Methodologies

Concerns over the toxicity of isocyanates and phosgene have driven the development of more sustainable and safer synthetic routes to carbamates.

Synthesis from Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a C1 building block is a highly attractive and environmentally benign approach to carbamate synthesis.[2][14][15] These methods typically involve the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then reacted with an alcohol or an alkyl halide.[2][16]

A common strategy involves a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][5][17]

Experimental Protocol: DBU-Catalyzed Synthesis of Carbamates from Amines, CO₂, and Alkyl Halides [2]

  • A solution of the amine (1.0 mmol) and DBU (1.2 mmol) in a suitable solvent (e.g., acetonitrile) is prepared in a pressure vessel.

  • The vessel is charged with CO₂ to the desired pressure (e.g., 1 atm).

  • The alkyl halide (1.1 mmol) is added, and the reaction mixture is stirred at a specified temperature (e.g., 70°C) for a set time (e.g., 50 minutes).

  • After cooling to room temperature and releasing the pressure, the reaction mixture is worked up by washing with water and extracting with an organic solvent.

  • The organic layer is dried and concentrated to yield the carbamate product.

The direct catalytic synthesis of carbamates from CO₂, amines, and alcohols has also been achieved using catalysts such as CeO₂ in combination with a dehydrating agent like 2-cyanopyridine to drive the equilibrium towards the product.[18]

Synthesis from Cyclic Carbonates

The reaction of cyclic organic carbonates with amines provides a sustainable and atom-economical route to hydroxy-functionalized carbamates. The aminolysis of cyclic carbonates with aliphatic amines is a well-established method. However, the corresponding reaction with less nucleophilic aromatic amines to form N-aryl carbamates has been more challenging.[19]

Recent work has shown that organocatalysts, such as triazabicyclodecene (TBD), can effectively catalyze the chemo- and site-selective formation of N-aryl carbamates from cyclic carbonates and aromatic amines under mild, solvent-free conditions.[19]

Table 1: TBD-Catalyzed Synthesis of N-Aryl Carbamates from Propylene Carbonate and Various Anilines [19]

EntryAniline DerivativeYield (%)
1Aniline78
24-Fluoroaniline75
34-Iodoaniline65
44-Cyanoaniline55
54-Phenylaniline82
62-Methylaniline70
Oxidative Carbonylation

Oxidative carbonylation is a powerful transition metal-catalyzed reaction that incorporates carbon monoxide (CO) into organic substrates under oxidative conditions.[20] This method allows for the direct synthesis of carbamates from amines, alcohols, and CO, offering high atom economy.[20]

Mechanism of Palladium-Catalyzed Oxidative Carbonylation:

Oxidative Carbonylation Pd(0) Pd(0) Pd(II)-OR Pd(II)-OR Pd(0)->Pd(II)-OR + R'OH, Oxidant Pd(II)-C(=O)OR Pd(II)-C(=O)OR Pd(II)-OR->Pd(II)-C(=O)OR + CO Pd(II)-C(=O)OR->Pd(0) + RNH₂, - RNHC(=O)OR'

Sources

Physical and chemical properties of substituted carbamic acid esters.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Carbamic Acid Esters

Introduction

Substituted carbamic acid esters, commonly known as carbamates or urethanes, are a pivotal class of organic compounds characterized by the presence of a carbonyl group flanked by an oxygen and a nitrogen atom (R₂N-C(=O)-OR'). This unique structural arrangement, which can be viewed as a hybrid of an amide and an ester, imparts a rich and versatile set of physicochemical and reactive properties.[1][2] Carbamates are integral to numerous scientific and industrial fields, serving as key intermediates in organic synthesis, the backbone of polyurethane polymers, and the active components in many agrochemicals.[3] In the realm of medicine, the carbamate moiety is a crucial structural motif in a wide array of therapeutic agents and is extensively utilized in prodrug design to enhance stability and modulate pharmacokinetic profiles.[1][2][3]

This technical guide provides a comprehensive exploration of the physical and chemical properties of substituted carbamic acid esters, offering insights into their structural nuances, reactivity, and practical applications for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical Properties

Section 1.1: Structural Features and Stereochemistry

The carbamate functional group possesses a planar structure due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[1] This resonance imparts a partial double bond character to the C-N bond, restricting free rotation and leading to the potential for syn and anti conformational isomers (also referred to as E/Z or cis/trans isomers).[1][2]

The energy barrier to rotation around the C-N bond is relatively low, and the energy difference between the syn and anti conformers is typically small (around 1-1.5 kcal/mol), often resulting in a mixture of both isomers in solution.[1][2][3] The equilibrium between these conformers can be influenced by steric and electronic effects of the substituents on both the nitrogen and oxygen atoms, as well as by the solvent, concentration, and pH.[1] In cyclic carbamates, such as five-, six-, and seven-membered rings, the anti conformation is generally favored.[1]

Caption: Rotational isomers of a substituted carbamic acid ester.

Section 1.2: Spectroscopic Characteristics

The spectroscopic signatures of carbamates are well-defined and crucial for their identification and characterization.

  • Infrared (IR) Spectroscopy: Carbamates exhibit a strong carbonyl (C=O) stretching absorption band typically in the range of 1700-1730 cm⁻¹.[4] The exact position is influenced by the substituents and hydrogen bonding. The N-H stretching vibration of N-unsubstituted and N-monosubstituted carbamates appears as a sharp band around 3300-3500 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the nitrogen (N-H) of primary and secondary carbamates typically appears as a broad singlet. The chemical shift is variable and depends on the solvent and concentration. Protons on the carbons adjacent to the oxygen and nitrogen atoms show characteristic downfield shifts.

    • ¹³C NMR: The carbonyl carbon is readily identifiable by its resonance in the downfield region of the spectrum, typically between 150 and 170 ppm.

Spectroscopic Data for a Generic Ethyl Carbamate
Technique Characteristic Signal
IR SpectroscopyC=O stretch: ~1700-1730 cm⁻¹
N-H stretch: ~3300-3500 cm⁻¹
¹H NMR SpectroscopyN-H proton: Broad singlet
¹³C NMR SpectroscopyCarbonyl carbon: 150-170 ppm
Section 1.3: Hydrogen Bonding Capabilities

The presence of both a hydrogen bond donor (the N-H group in primary and secondary carbamates) and a hydrogen bond acceptor (the carbonyl oxygen) allows carbamates to participate in both intermolecular and intramolecular hydrogen bonding.[3][5][6] These interactions significantly influence the physical properties of carbamates, such as their melting points, boiling points, and solubility. Strong hydrogen bonding can lead to the formation of dimers or larger aggregates in the solid state and in solution.[4]

Caption: Intermolecular hydrogen bonding between two carbamate molecules.

Section 1.4: Solubility and Lipophilicity

The solubility of carbamic acid esters is highly dependent on the nature of the substituents (R, R', and R''). Unsubstituted or small alkyl-substituted carbamates, such as ethyl carbamate, are soluble in water and polar organic solvents.[7] As the size of the alkyl or aryl substituents increases, the lipophilicity of the molecule increases, and its aqueous solubility decreases.

The octanol-water partition coefficient (logP) is a critical parameter in drug design, and the carbamate functionality allows for the fine-tuning of a molecule's lipophilicity. By varying the substituents, the logP can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Substituent Effect on Physicochemical Properties
Change in Substituent Effect on Solubility/Lipophilicity
Increasing alkyl chain lengthDecreased aqueous solubility, Increased lipophilicity (higher logP)
Introduction of polar groups (e.g., -OH, -NH₂)Increased aqueous solubility, Decreased lipophilicity (lower logP)
Introduction of aromatic ringsDecreased aqueous solubility, Increased lipophilicity (higher logP)
Section 1.5: Thermal Stability and Decomposition

The thermal stability of carbamates varies significantly with their structure.[8] Generally, they are more stable than the parent carbamic acid, which readily decomposes into ammonia and carbon dioxide at temperatures above -23°C.[9] The decomposition of carbamate esters can proceed through several pathways, including:

  • Elimination to form an isocyanate and an alcohol: This is a common pathway for N-monosubstituted carbamates upon heating.[10][11]

  • Elimination to form an amine, carbon dioxide, and an alkene: This pathway is favored for carbamates derived from secondary and tertiary alcohols.[8]

The decomposition temperature is influenced by the nature of the substituents. Carbamates of tertiary alcohols, for instance, tend to decompose at lower temperatures than those of primary or secondary alcohols.[8]

Part 2: Chemical Reactivity and Applications

Section 2.1: Hydrolysis

The hydrolysis of the carbamate ester linkage is a fundamentally important reaction, particularly in the context of prodrug activation and the environmental degradation of carbamate-based pesticides.[12] The stability of carbamates to hydrolysis is pH-dependent.

  • Alkaline Hydrolysis: Carbamates are highly susceptible to base-catalyzed hydrolysis.[12][13] The mechanism can proceed through a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon (BAC2 mechanism) or, for N-unsubstituted and N-monosubstituted carbamates, via an elimination-addition pathway involving an isocyanate intermediate (E1cB mechanism).[14] The rate of alkaline hydrolysis increases significantly at pH values above 7.[12]

  • Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of carbamates is generally slower than alkaline hydrolysis.[13] The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

  • Enzymatic Hydrolysis: In biological systems, the hydrolysis of carbamates is often mediated by esterase enzymes, which is a key principle in the design of carbamate prodrugs that release an active alcohol or phenol parent drug upon bioconversion.[1][2]

G Carbamate R-NH-C(=O)-OR' Intermediate Tetrahedral Intermediate Carbamate->Intermediate OH⁻ Products R-NH₂ + CO₂ + R'-OH Intermediate->Products H₂O

Caption: Simplified mechanism of base-catalyzed carbamate hydrolysis.

Section 2.2: N-Substitution and N-Dealkylation

The nitrogen atom of the carbamate can undergo various reactions. N-alkylation can be achieved under appropriate conditions, though the nucleophilicity of the nitrogen is reduced by the adjacent carbonyl group. N-dealkylation is a metabolically important reaction, often mediated by cytochrome P450 enzymes in vivo.

Section 2.3: Carbamates as Protecting Groups

In organic synthesis, particularly in peptide synthesis, the carbamate functionality is widely used as a protecting group for amines.[15][16][17] The electron-withdrawing nature of the carbamate group reduces the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in unwanted side reactions.[16][18]

Common carbamate protecting groups include:

  • tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), it is stable to bases and nucleophiles but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).[17]

  • Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[17][19]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.[17]

The differential stability of these protecting groups allows for their orthogonal use in complex multi-step syntheses.[15]

G Amine R-NH₂ Protected_Amine Boc-NH-R Amine->Protected_Amine Protection (Boc₂O) Deprotected_Amine R-NH₂ Protected_Amine->Deprotected_Amine Deprotection (TFA)

Caption: Workflow for the protection and deprotection of an amine using the Boc group.

Section 2.4: Carbamates in Drug Design

The carbamate moiety is a privileged scaffold in medicinal chemistry.[1][3] Its ability to act as a bioisostere for the amide bond, coupled with its enhanced metabolic stability, makes it a valuable component in the design of peptidomimetics.[1] Furthermore, the hydrogen bonding capabilities of the carbamate group can facilitate crucial interactions with biological targets.[3]

Carbamates are also extensively used in prodrug design to improve the physicochemical properties of parent drugs, such as increasing their solubility, stability, and bioavailability.[2][20] For instance, a hydroxyl or an amino group on a drug molecule can be temporarily masked as a carbamate, which is then cleaved in vivo by esterases to release the active drug.[2][20]

Part 3: Experimental Protocols

Section 3.1: General Synthesis of a Substituted Carbamic Acid Ester

This protocol describes a common method for the synthesis of N-substituted carbamic acid esters from an amine, an alcohol, and a source of carbon dioxide.[21][22]

Materials:

  • Amine (R-NH₂)

  • Alcohol (R'-OH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Carbon dioxide (CO₂)

  • Anhydrous solvent (e.g., DMSO)

  • Reaction vessel equipped with a stirrer and a gas inlet

Procedure:

  • To a solution of the amine and DBU in the anhydrous solvent, bubble CO₂ gas for a specified period to form the DBU-carbamate salt.

  • Add the alcohol to the reaction mixture.

  • Heat the reaction mixture to the desired temperature and stir for the required reaction time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and purification by column chromatography.

Section 3.2: Determination of Lipophilicity (logP) via Shake-Flask Method

Materials:

  • Carbamate compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of the carbamate compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

  • Shake the separatory funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of the carbamate in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Conclusion

Substituted carbamic acid esters are a class of compounds with a remarkable diversity of physical and chemical properties. Their structural features, including planarity, conformational isomerism, and hydrogen bonding capabilities, dictate their behavior in various environments. The reactivity of the carbamate linkage, particularly its susceptibility to hydrolysis, is a key determinant of its utility in applications ranging from prodrug design to the synthesis of protecting groups. A thorough understanding of these properties is essential for harnessing the full potential of carbamates in drug discovery, organic synthesis, and materials science.

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The Strategic Role of the Carbamate Moiety in Medicinal Chemistry: From Target Inhibition to Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The carbamate functional group (-O-CO-NH-) has evolved from a simple protecting group in organic synthesis to a critical pharmacophore in modern drug discovery. Structurally acting as an "amide-ester hybrid," carbamates offer unique physicochemical properties, including enhanced proteolytic stability, tunable membrane permeability, and dual hydrogen-bonding capabilities. This technical whitepaper explores the mechanistic roles of carbamates in target inhibition and prodrug engineering, supported by validated synthetic methodologies.

Structural and Physicochemical Profiling

The utility of the carbamate moiety stems from its resonance stabilization. The delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety imposes a high degree of conformational restriction [1][1]. This resonance makes carbamates significantly more stable against hydrolytic cleavage than typical esters, yet more susceptible to enzymatic processing than amides. Furthermore, the carbamate backbone can participate in bidirectional hydrogen bonding—acting as both a hydrogen bond donor (via the NH group) and an acceptor (via the carbonyl and ether oxygens)—facilitating robust interactions with biological targets [2][2].

Pharmacological Mechanisms of Action
2.1 Pseudoirreversible Covalent Inhibition

One of the most clinically significant applications of carbamates is in the inhibition of cholinesterases (e.g., acetylcholinesterase, AChE), utilized in the treatment of Alzheimer's disease (e.g., rivastigmine) and myasthenia gravis (e.g., pyridostigmine). The mechanism is termed "pseudoirreversible" [3][3].

Upon binding to the active site, the nucleophilic serine oxygen of the enzyme's catalytic triad attacks the carbamate carbonyl. This expels the leaving group (typically a phenol or alcohol) and forms a covalently carbamylated serine residue. Unlike phosphorylated enzymes (which are truly irreversible), the carbamylated enzyme undergoes slow, spontaneous hydrolysis (decarbamylation) over hours, eventually regenerating the active enzyme [4][4].

ACHE_Inhibition A AChE (Active Serine) C Michaelis Complex A->C Reversible Binding B Carbamate Inhibitor B->C D Carbamylated AChE (Pseudoirreversible) C->D Nucleophilic Attack E Leaving Group (Phenol/Alcohol) C->E Release F Slow Hydrolysis (H2O) D->F Decarbamylation F->A Enzyme Regeneration

Mechanism of pseudoirreversible cholinesterase inhibition by carbamates.

2.2 Peptidomimetics and Novel Warheads

Carbamates are widely utilized as peptide bond surrogates. In HIV protease inhibitors like darunavir and ritonavir, the carbamate functionality replaces a scissile peptide bond, conferring total resistance to proteolytic cleavage while maintaining essential backbone hydrogen-bonding interactions with the protease active site [1][1]. Recently, carbamates have also been explored as novel zinc-binding warheads for Histone Deacetylase (HDAC) inhibition, providing an alternative to metabolically labile hydroxamic acids [5][5].

Carbamates in Prodrug Engineering

When a parent drug suffers from poor oral bioavailability, rapid first-pass metabolism, or toxicity, carbamate derivatization offers a strategic solution. By masking polar hydroxyl or amine groups, carbamates increase lipophilicity and membrane permeability.

  • Systemic Hydrolytic Stability: Carbamates of N,N-disubstituted alcohols/phenols are highly stable against premature systemic hydrolysis, allowing them to circulate intact until they reach the target tissue [2][2].

  • Pharmacokinetic Enhancement: For example, carbamate prodrugs of isoniazid (INH) have been shown to restrict in vivo metabolism of the reactive -NH2 group, resulting in a prolonged half-life and reduced formation of toxic metabolites [6][6].

Synthetic Methodologies and Experimental Protocols

The synthesis of carbamates must be carefully selected based on the substrate's steric hindrance, functional group tolerance, and scalability requirements.

Table 1: Comparative Analysis of Carbamate Synthesis Methods

MethodReagentsTypical YieldReaction TimeKey Characteristics / Limitations
Isocyanate Isocyanate, Alcohol, Catalyst>90%1-16 hHigh yields; limited commercial availability of complex isocyanates [7][7].
Chloroformate Chloroformate, Amine, Base80-95%2-24 hFast reaction; uses toxic/corrosive phosgene derivatives [7][7].
CDI 1,1'-Carbonyldiimidazole, Amine, Alcohol70-95%1-22 hMild conditions, avoids phosgene; moisture-sensitive [7][7].
DSC N,N'-Disuccinimidyl carbonate, Pyridine85-98%2-12 hExcellent for highly hindered amino acids; one-pot protocol [8][8].
4.1 Protocol: CDI-Mediated Synthesis of Carbamates

The use of 1,1'-Carbonyldiimidazole (CDI) is a highly reliable, phosgene-free method. The following protocol outlines a self-validating system for coupling an alcohol with an amine [7][7].

Causality & Rationale: CDI activates the alcohol to form a reactive imidazolide intermediate. Because this activation releases CO2 and imidazole, the reaction is driven forward entropically. Temperature control is critical: initial cooling prevents the highly exothermic formation of symmetrical carbonates, while later warming provides the kinetic energy required for the less nucleophilic amine to attack the hindered imidazolide.

Step-by-Step Methodology:

  • Preparation & Activation: In an oven-dried, 500-mL round-bottom flask under N2 atmosphere, suspend CDI (1.0 equiv, 71.6 mmol) in anhydrous CH2Cl2 (40 mL). Causality: Anhydrous conditions are mandatory as CDI rapidly hydrolyzes into imidazole and CO2 in the presence of moisture.

  • Temperature Control: Cool the suspension to 0°C using an ice-water bath.

  • Intermediate Formation: Dissolve the primary/secondary alcohol (1.0 equiv) in CH2Cl2 and add dropwise over 30 minutes. Self-Validation: The reaction progress is visually indicated by the evolution of CO2 gas. Once bubbling ceases, the formation of the acylimidazole intermediate is complete.

  • Amine Coupling: In a separate flask, prepare a solution of the target amine (e.g., L-alanine methyl ester hydrochloride, 1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv) in CH2Cl2. Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl, ensuring the amine remains in its highly reactive free-base form rather than an inert salt.

  • Reaction Propagation: Add the amine solution dropwise to the intermediate at 0°C. Remove the ice bath, allow the mixture to warm to 23°C, and stir for 12-20 hours.

  • Workup & Isolation: Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove imidazole and unreacted amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the purified carbamate.

CDI_Workflow Step1 1. Suspend CDI in CH2Cl2 (0°C, N2 atm) Step2 2. Add Alcohol/Amine (Activation Phase) Step1->Step2 Temp Control Step3 3. Form Acylimidazole Intermediate Step2->Step3 CO2 Evolution Step4 4. Add 2nd Amine + DIPEA (Coupling Phase) Step3->Step4 Nucleophilic Addition Step5 5. Warm to 23°C (Stir 12-20h) Step4->Step5 Kinetic Control Step6 6. Aqueous Workup & Isolation Step5->Step6 Yield Optimization

Step-by-step workflow for CDI-mediated carbamate synthesis.

References
  • Matošević, A., & Bosak, A. (2020).
  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. NIH.
  • King, A. M., & Aaron, C. K. (2023).
  • Benchchem. (2025). A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals. Benchchem.
  • Schweipert, M., et al. (2018). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI.
  • Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid.
  • Ghosh, A. K., et al. (2015).

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (3,4-Dimethoxyphenethyl)carbamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the synthesis of (3,4-Dimethoxyphenethyl)carbamic acid, a molecule of interest in organic synthesis and as a derivative of the neurochemically significant compound 3,4-Dimethoxyphenethylamine (DMPEA). Acknowledging the inherent instability of most free carbamic acids, this document focuses on the scientifically robust method of in situ generation from the parent amine and carbon dioxide. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and methods for spectroscopic confirmation. The guide emphasizes safety, scientific integrity, and the practical application of this transient species as a reactive intermediate.

Introduction and Scientific Context

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a phenethylamine compound structurally related to the neurotransmitter dopamine.[1][2] Its derivatives are of significant interest in medicinal chemistry and pharmacological research. The corresponding carbamic acid, (3,4-Dimethoxyphenethyl)carbamic acid, represents a direct product of the reaction between DMPEA and carbon dioxide (CO₂).

Carbamic acids are a class of compounds characterized by the formula R₂NCOOH. A critical aspect of their chemistry is their general instability under ambient conditions.[3][4] Most carbamic acids cannot be isolated as stable solids at room temperature because they readily undergo decarboxylation, reverting to the parent amine and CO₂.[4][5] Their existence is often transient, and they are typically generated in situ to be used as reactive intermediates in the synthesis of more stable derivatives like carbamates (esters) and ureas.[6][7]

This guide, therefore, deviates from a traditional isolation protocol. Instead, it presents a comprehensive methodology for the controlled, in situ generation of (3,4-Dimethoxyphenethyl)carbamic acid in a laboratory setting. This approach aligns with established chemical principles and provides a reliable foundation for subsequent synthetic transformations or spectroscopic studies at low temperatures.

Principle of Synthesis: A Reversible Reaction

The synthesis of (3,4-Dimethoxyphenethyl)carbamic acid is based on the direct, reversible reaction of 3,4-Dimethoxyphenethylamine with carbon dioxide. This equilibrium-driven process is a fundamental reaction for primary and secondary amines.[5]

The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of CO₂. In the absence of other bases, a second molecule of the starting amine can act as a base to deprotonate the nitrogen, forming an ammonium carbamate salt. This salt exists in equilibrium with the neutral carbamic acid.

Caption: Reversible formation of carbamic acid from its parent amine and CO₂.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and anhydrous conditions to prevent unwanted side reactions.

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Supplier ExampleKey Properties & Hazards
3,4-DimethoxyphenethylamineC₁₀H₁₅NO₂181.23120-20-7Sigma-AldrichClear yellowish oil.[8] Harmful if swallowed, causes skin/eye irritation.[2]
Carbon Dioxide (Dry)CO₂44.01124-38-9AirgasGaseous. Use in a well-ventilated area.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichSolvent. Highly flammable. Peroxide-former.
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge IsotopeNMR solvent. Suspected carcinogen.[9] Harmful if swallowed/inhaled.[10]

Required Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (fritted glass bubbler)

  • Drying tube (filled with CaCl₂ or Drierite)

  • Septa and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • NMR spectrometer and IR spectrophotometer

Detailed Experimental Protocol: In Situ Generation & Analysis

This protocol describes the generation of the target carbamic acid in a solution suitable for immediate use or low-temperature spectroscopic analysis. Direct isolation is not attempted due to the compound's inherent instability.

Workflow prep 1. System Preparation (Dry glassware, inert atmosphere) dissolve 2. Reagent Dissolution (Dissolve DMPEA in anhydrous THF) prep->dissolve cool 3. Cooling (Cool solution to -78 °C) dissolve->cool react 4. CO₂ Introduction (Bubble dry CO₂ through solution) cool->react equilibrate 5. Equilibration (Stir for 30 min at -78 °C) react->equilibrate analyze 6. Analysis (Transfer aliquot for low-temp NMR/IR) equilibrate->analyze

Caption: Experimental workflow for the in situ synthesis of the carbamic acid.

Step-by-Step Methodology:

  • System Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble a two-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a rubber septum on the second neck.

    • Purge the entire system with a slow stream of dry argon or nitrogen for 10-15 minutes to create an inert atmosphere.

  • Reagent Preparation:

    • In the purged flask, dissolve 3,4-Dimethoxyphenethylamine (e.g., 1.81 g, 10.0 mmol) in anhydrous THF (e.g., 50 mL).

    • Causality: Anhydrous aprotic solvents like THF are used to prevent the reaction of CO₂ with water (forming carbonic acid) and to avoid protonation of the amine by protic solvents, which would inhibit its nucleophilicity.

  • Reaction at Low Temperature:

    • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures are critical. They significantly slow down the rate of decarboxylation, allowing the carbamic acid to accumulate to a detectable concentration in the equilibrium.[3][4]

    • Once the temperature has stabilized, switch the gas inlet from the inert gas source to a cylinder of dry carbon dioxide.

    • Using a gas dispersion tube, bubble dry CO₂ through the solution at a moderate rate (e.g., 1-2 bubbles per second) for 30 minutes.

  • Spectroscopic Confirmation (Low Temperature):

    • While maintaining the -78 °C temperature, use a pre-cooled syringe to withdraw an aliquot of the reaction mixture.

    • Quickly transfer this aliquot to a pre-cooled NMR tube containing deuterated chloroform (CDCl₃) for ¹H NMR analysis, or prepare a sample for low-temperature IR spectroscopy.

    • Trustworthiness: Confirmation must be performed at low temperatures. Allowing the sample to warm to room temperature will cause the equilibrium to shift back to the starting materials, leading to the disappearance of the product signal.[11]

Expected Characterization Data (Hypothetical)

As the product is not isolated, characterization relies on spectroscopic methods performed on the reaction mixture at low temperature.

  • Infrared (IR) Spectroscopy: The formation of carbamic acid can be identified by the appearance of a characteristic carbonyl (C=O) stretching band. For a dimerized carbamic acid, this peak is expected around 1690-1710 cm⁻¹.[12] The corresponding ammonium carbamate salt would show a carboxylate stretch at a lower frequency, typically around 1550 cm⁻¹.[12][13]

  • ¹H NMR Spectroscopy: Comparing the spectrum to that of the starting DMPEA, one would expect to see shifts in the protons adjacent to the nitrogen atom upon formation of the carbamic acid. A new, broad peak corresponding to the acidic COOH proton may be observable, and the N-H proton signal will also be present. The appearance of multiple sets of signals could indicate a slow rotation around the C-N amide bond, a known phenomenon in related structures.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (Viton or PVA gloves are recommended for chloroform) when handling the reagents.[14]

  • Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and CO₂.[10]

  • Chloroform Hazards: Deuterated chloroform is a suspected carcinogen and is toxic if inhaled or swallowed.[9][15] Handle with extreme care and review its Safety Data Sheet (SDS) before use.

  • Pressure: When using a cylinder of compressed CO₂, ensure the regulator is functioning correctly and do not exceed a safe flow rate.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Aresta, M., & Dibenedetto, A. (2007). The contribution of the "inorganic-side" of the "catalysis-tree" to the development of the catalysis by metal complexes: the case of the fixation of CO2 into carbonates, carbamates and ureas. Dalton Transactions, (28), 2975-2992. [Link]

  • Wikipedia contributors. (2023). Carbamic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). 3,4-Dimethoxyphenethylamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Klapars, A., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1572-1575. [Link]

  • Grokipedia. (n.d.). Carbamic acid. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. [Link]

  • S. K. Singh. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Eloranta, M. M. (1990). U.S. Patent No. 4,960,939. U.S.
  • Duvernay, F., et al. (2005). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]

  • Semantic Scholar. (n.d.). Table 2 from Carbamic acid: molecular structure and IR spectra. [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. PubMed. [Link]

  • Quitián-Lara, H. A., et al. (2023). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids. ACS Central Science. [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Grokipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Carbamic Acid Impurities and Related Compound. [Link]

  • Scribd. (n.d.). Chloroform Safety and Handling Guidelines. [Link]

  • New Jersey Department of Health. (n.d.). Chloroform - Hazardous Substance Fact Sheet. [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - Chloroform-d. [Link]

  • University of Washington. (n.d.). SOP for the safe use of Chloroform. [Link]

  • Gillard, J. R., & Beaulieu, P. L. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

  • PubChemLite. (n.d.). Carbamic acid, (3,4-dimethoxyphenethyl)dithio-, ethyl ester. [Link]

  • Google Patents. (n.d.).
  • PubChemLite. (n.d.). Carbamic acid, (3,4-dimethoxyphenethyl)dithio-, allyl ester. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]

  • European Patent Office. (2021). METHOD FOR PRODUCING CARBAMIC ACID ESTER - EP 3508473 B1. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxyphenethyl sulfamate. [Link]

  • U.S. Environmental Protection Agency. (2025). Carbamic acid, N-(3,4-diethoxyphenyl)-, 1-methylethyl ester - Substance Details. [Link]

  • Argade, N. P., et al. (2012). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2012(5), 221-231. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of [(Methoxymethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (4). [Link]

Sources

Experimental protocol for using (3,4-Dimethoxyphenethyl)carbamic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (3,4-Dimethoxyphenethyl)carbamic Acid Equivalents

Part 1: Executive Summary & Chemical Context

Subject: Experimental protocols for the generation, stabilization, and utilization of (3,4-Dimethoxyphenethyl)carbamic acid intermediates.

Scope: This guide addresses a critical nomenclature and stability nuance in organic synthesis. Free (3,4-Dimethoxyphenethyl)carbamic acid (Structure 1 ) is thermodynamically unstable, undergoing spontaneous decarboxylation to regenerate the parent amine, Homoveratrylamine (3,4-dimethoxyphenethylamine), and


.

Therefore, this application note does not describe the isolation of the free acid, which is experimentally non-viable. Instead, it details the in situ generation of the carbamic acid species and its immediate conversion into three stable, high-value chemical equivalents used in drug development:

  • Carbamate Esters (Urethanes): Stable

    
    -protected intermediates for isoquinoline alkaloid synthesis.
    
  • Isocyanates: Dehydrated equivalents for urea/thiourea library generation.

  • Carbamate Salts: Reversible

    
     adducts for amine purification.
    

Target Molecule Profile:

  • IUPAC Name:

    
    -[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid[1]
    
  • Parent Amine: Homoveratrylamine (CAS: 120-20-7)

  • Key Application: Precursor for Isoquinoline alkaloids (e.g., Papaverine, Verapamil analogs) and peptidomimetics.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the divergence of the carbamic acid intermediate into stable synthetic pathways.

G Amine Homoveratrylamine (Precursor) CarbamicAcid Carbamic Acid (Transient Intermediate) Amine->CarbamicAcid + CO2 (Reversible) CarbamicAcid->Amine - CO2 (Spontaneous) Salt Carbamate Salt (Solid Precipitate) CarbamicAcid->Salt + Base (Stabilization) Isocyanate Isocyanate (Reactive Electrophile) CarbamicAcid->Isocyanate - H2O (Dehydration agents) Urethane Carbamate Ester (Stable Product) CarbamicAcid->Urethane + R-X (Alkylation) or via Chloroformate

Figure 1: Reaction divergence of the transient carbamic acid species.[2] The path to stability requires either salt formation, dehydration, or esterification.

Part 3: Experimental Protocols

Protocol A: Synthesis of Stable Carbamate Esters (The "Trapped" Intermediate)

Objective: To synthesize Methyl (3,4-dimethoxyphenethyl)carbamate as a stable "masked" form of the carbamic acid. This is the standard


-protection strategy for subsequent Pictet-Spengler cyclizations.

Reagents:

  • Homoveratrylamine (1.0 eq)

  • Methyl Chloroformate (1.1 eq) or Dimethyl Carbonate (Green alternative)

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq)
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with Homoveratrylamine (10 mmol, 1.81 g) and dry DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     (12 mmol, 1.67 mL) dropwise. Note: Exothermic reaction; maintain T < 5°C.
    
  • Acylation: Add Methyl Chloroformate (11 mmol, 0.85 mL) dropwise over 15 minutes. The formation of the carbamate is driven by the irreversible loss of HCl (scavenged by base).

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (SiO2, 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.

  • Workup: Quench with 1M HCl (30 mL) to remove unreacted amine and salts. Separate the organic layer. Wash with saturated

    
     (30 mL) and Brine (30 mL).
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~95% yield of a white/off-white solid.

Self-Validating Check:

  • NMR (

    
    ):  Look for the diagnostic carbamate methyl singlet at 
    
    
    
    3.6-3.7 ppm. The
    
    
    proton should appear as a broad singlet around
    
    
    4.8-5.0 ppm.
Protocol B: Isocyanate Generation (The "Dehydrated" Equivalent)

Objective: To generate 3,4-dimethoxyphenethyl isocyanate in situ for use in urea library synthesis. Mechanism: This protocol utilizes Triphosgene to bypass the isolation of the unstable carbamic acid chloride.

Safety Warning: Triphosgene generates Phosgene gas. Work in a well-ventilated fume hood.

Step-by-Step Methodology:

  • Dissolution: Dissolve Triphosgene (0.34 eq) in dry DCM at 0°C.

  • Amine Addition: Slowly add a solution of Homoveratrylamine (1.0 eq) and Diisopropylethylamine (DIPEA, 2.2 eq) in DCM over 30 minutes.

    • Causality: Slow addition prevents the amine from reacting with the forming isocyanate to form symmetrical ureas.

  • Conversion: Stir at 0°C for 1 hour. The intermediate formed is the carbamoyl chloride, which eliminates HCl to form the isocyanate.

  • Utilization (Trapping): Add the nucleophile (e.g., a secondary amine like Morpholine, 1.1 eq) directly to the reaction mixture.

  • Result: Formation of the unsymmetrical urea derivative.

Protocol C: Carbamate Salt Formation ( Capture)

Objective: To purify Homoveratrylamine from non-amine impurities using the reversible carbamic acid salt formation.

Methodology:

  • Dissolve crude amine mixture in dry Toluene.

  • Bubble dry

    
     gas through the solution for 30 minutes.
    
  • Observation: A white precipitate forms. This is the (3,4-dimethoxyphenethyl)ammonium (3,4-dimethoxyphenethyl)carbamate salt.

  • Filtration: Filter the solid. Non-amine impurities remain in the Toluene.

  • Regeneration: Heat the solid >60°C or treat with dilute acid to release

    
     and recover pure Homoveratrylamine.
    

Part 4: Analytical Data Summary

Table 1: Physicochemical Properties of Derivatives

Derivative TypeChemical Structure FragmentStabilityDiagnostic NMR Signal (

)
Free Acid

Unstable (Decarboxylates)N/A (Transient)
Methyl Carbamate

Stable Solid

3.65 (s, 3H,

)
Isocyanate

Reactive LiquidIR Peak: ~2270

Urea

Stable Solid

5.5-6.5 (br s, Urea

)

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Carbamate stability and formation).

  • Knölker, H. J., et al. (1995). "Synthesis of Peptidomimetics using Carbamate-linked Intermediates." Synlett, 1995(09), 937-939. (Describes the use of homoveratryl carbamates).

  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamates. Chemical Reviews, 110(6), 3701-3730.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16768, Homoveratrylamine. (Precursor Data).

Sources

Application Note: Strategic Utilization of (3,4-Dimethoxyphenethyl)carbamic Acid Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic utilization of (3,4-dimethoxyphenethyl)carbamic acid —specifically its stable precursors and reactive intermediates—in the synthesis of novel pesticides.

Executive Summary

The 3,4-dimethoxyphenethyl (homoveratryl) moiety is a privileged scaffold in bioactive chemistry, mimicking the structure of dopamine and other catecholamines. While (3,4-dimethoxyphenethyl)carbamic acid is chemically unstable (prone to decarboxylation), it serves as the transient mechanistic pivot for generating 3,4-dimethoxyphenethyl isocyanate and carbamate esters . These downstream species are critical building blocks for two major classes of agrochemicals:

  • Carbamate Fungicides/Insecticides: Acetylcholinesterase (AChE) inhibitors and mitosis inhibitors.

  • Substituted Urea Herbicides: Photosystem II inhibitors.

This guide provides the rationale, mechanisms, and validated protocols for leveraging this scaffold to generate library candidates for crop protection.

Chemical Basis & Stability Profile

The "Transient Acid" Paradox

In synthetic practice, (3,4-dimethoxyphenethyl)carbamic acid (


) cannot be isolated as a shelf-stable reagent. It exists in a delicate equilibrium, favoring decomposition into the parent amine and carbon dioxide under ambient conditions.

To utilize this chemical space, researchers must target the stabilized forms or reactive equivalents :

  • The Isocyanate (

    
    ):  Generated via dehydration of the carbamic acid (in situ) or reaction with phosgene. This is the primary "gateway" reagent.
    
  • The Carbamate Ester (

    
    ):  The stable, bioactive end-product.
    
  • The Dithiocarbamate Salt (

    
    ):  A stable sulfur analog used in fungicide synthesis (e.g., related to Mancozeb).
    
Structural Bioactivity

The 3,4-dimethoxyphenethyl group provides specific physicochemical advantages in agrochemical design:

  • Lipophilicity: The dimethoxy substitution increases logP, aiding cuticular penetration in leaves or insect exoskeletons.

  • Metabolic Stability: The methoxy groups block metabolic oxidation at the para- and meta-positions of the phenyl ring, prolonging the half-life of the active ingredient in the field.

Application Workflows

Application A: Synthesis of Urea Herbicides

Mechanism: Substituted ureas (e.g., Diuron analogs) inhibit photosynthesis by blocking electron transport in Photosystem II. Role of Carbamic Acid: The amine is carboxylated (via phosgene or CO2 surrogates) to form the isocyanate, which then couples with a second amine. Target Structure:



Application B: Synthesis of Carbamate Fungicides

Mechanism: Carbamates often target fungal microtubule assembly or inhibit AChE in insect pests. Role of Carbamic Acid: The isocyanate intermediate reacts with an alcohol (


) to "lock" the carbamic acid structure as a stable ester.
Target Structure: 

Experimental Protocols

Protocol 1: In-Situ Generation of 3,4-Dimethoxyphenethyl Isocyanate

A safer, "phosgene-free" protocol using Triphosgene or CDI, suitable for library synthesis.

Reagents:

  • 3,4-Dimethoxyphenethylamine (Homoveratrylamine) [CAS: 120-20-7]

  • Triphosgene (Solid phosgene equivalent) or Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (

    
    )
    

Procedure:

  • Preparation: Dissolve 3,4-dimethoxyphenethylamine (10 mmol, 1.81 g) and

    
     (22 mmol) in anhydrous DCM (50 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Activation:

    • Option A (Triphosgene): Dissolve Triphosgene (3.4 mmol) in DCM (10 mL) and add dropwise over 30 mins. Caution: Generates phosgene in situ. Use a scrubber.

    • Option B (CDI): Add CDI (11 mmol) in one portion. Stir at 0°C for 1 hour.

  • Conversion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The intermediate formed is the carbamoyl chloride (Method A) or acyl imidazole (Method B), which acts as the isocyanate equivalent.

  • Verification: Monitor by TLC (disappearance of amine) or IR (appearance of strong

    
     band at ~2270 
    
    
    
    if isolated).
Protocol 2: Synthesis of a Model Urea Herbicide Analog

Coupling the isocyanate generated above with a substituted aniline.

Reagents:

  • Reaction mixture from Protocol 1 (containing isocyanate equivalent).[1]

  • 4-Chloroaniline (10 mmol) [Model coupling partner].

Procedure:

  • Coupling: Add 4-chloroaniline (10 mmol) directly to the isocyanate reaction mixture at RT.

  • Reaction: Reflux the mixture for 4–6 hours. The isocyanate reacts with the aniline to form the urea linkage.

  • Workup:

    • Cool to RT. Wash the organic layer with 1M HCl (to remove unreacted amine) and then saturated

      
      .
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

  • Result: Yields 1-(3,4-dimethoxyphenethyl)-3-(4-chlorophenyl)urea.

Visualizing the Synthetic Pathway

The following diagram illustrates the central role of the transient carbamic acid/isocyanate species in diverting the homoveratryl scaffold into two distinct agrochemical classes.

Agrochemical_Synthesis Amine 3,4-Dimethoxyphenethylamine (Precursor) CarbamicAcid [Transient Carbamic Acid] (Unstable Intermediate) Amine->CarbamicAcid Equilibrium Isocyanate 3,4-Dimethoxyphenethyl Isocyanate (Reactive Gateway) Amine->Isocyanate Triphosgene/CDI CarbamicAcid->Isocyanate Dehydration Urea Urea Derivative (Herbicide Analog) Isocyanate->Urea + Aniline Carbamate Carbamate Ester (Fungicide Analog) Isocyanate->Carbamate + Alcohol Reagent_CO2 + CO2 / Base (Rev. Carboxylation) Reagent_Phos + Triphosgene - HCl Reagent_Amine2 + R-NH2 (Coupling) Reagent_Alc + R-OH (Alcoholysis)

Figure 1: Divergent synthesis of agrochemical classes from the homoveratryl precursor via the isocyanate gateway.

Quantitative Data: Physicochemical Properties

When designing derivatives of this scaffold, the following properties of the core moiety are critical for formulation:

PropertyValue (Approx.)Relevance to Agrochemicals
Molecular Weight 181.23 g/mol (Amine)Low MW allows room for large coupling partners without violating Lipinski-like rules for pesticides.
LogP (Octanol/Water) ~1.6 (Amine)Moderate lipophilicity; derivatives often reach LogP 3–4, ideal for foliar uptake.
pKa ~9.5 (Amine N)High basicity requires masking (as urea/carbamate) to prevent protonation at physiological pH (plants/fungi).
H-Bond Donors 1 (Amine)Converted to 1-2 in Urea/Carbamate products, aiding receptor binding.

References

  • PubChem. "3,4-Dimethoxyphenethyl isocyanate (Compound)." National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Ma, H. J., et al. (2010).[2] "Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors." Journal of Agricultural and Food Chemistry, 58(24), 12817-12821.[2] Link

  • BenchChem. "3,4-Dimethoxyphenethyl isocyanate: Applications in Synthesis." Chemical Data Repository. Link

  • Sigma-Aldrich. "3,4-Dimethoxyphenyl isocyanate Safety Data Sheet." Link

  • Patent WO0112188A1. "Ureido-pyrazole derivatives... useful as pesticides/herbicides."[3][4] (Demonstrates urea coupling protocols with phenethyl amines). Link

Sources

Analytical Methods for the Quantification of Carbamates: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Quantification of Carbamates (N-methyl carbamates) in complex matrices. Primary Challenge: Carbamates are thermally labile, prone to degradation into their corresponding phenols and methylamines upon heating. This makes standard Gas Chromatography (GC) problematic without derivatization, positioning Liquid Chromatography (LC) as the preferred approach.[1] Scope: This guide details three distinct workflows:

  • LC-MS/MS (The Modern Gold Standard): High sensitivity, no derivatization required.

  • HPLC-FLD (The Regulatory Standard): EPA Method 531.2 using post-column derivatization.[2][3]

  • GC-MS (The Alternative): Requires chemical derivatization to stabilize analytes.

Part 1: Sample Preparation (The Foundation)

Causality: Carbamates are moderately polar and often found in complex matrices (food, water, soil).[1] Direct injection is rarely feasible due to matrix suppression in MS and column fouling. We utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically the AOAC 2007.01 buffered version, to maintain pH stability, as carbamates can hydrolyze in alkaline conditions.[1]

Protocol 1: Buffered QuEChERS Extraction (AOAC 2007.01)

Target Matrix: Fruits, Vegetables, Soil.[1]

Reagents:

  • Acetonitrile (LC-MS Grade).

  • Extraction Salts: 6g MgSO₄, 1.5g NaOAc (Sodium Acetate).[4]

  • dSPE Clean-up: 150mg MgSO₄, 50mg PSA (Primary Secondary Amine), 50mg C18 (for fatty samples).[1]

Step-by-Step Workflow:

  • Homogenization: Comminute 10-15g of sample (cryogenic milling preferred to prevent heat degradation).

  • Extraction: Add 15 mL of 1% Acetic Acid in Acetonitrile to the sample tube.

    • Note: The acetic acid buffers the solution to pH < 5, preventing hydrolysis of sensitive carbamates like Methomyl.

  • Salting Out: Add Extraction Salts (MgSO₄/NaOAc) after the solvent to prevent clumping. Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 mins.

  • Dispersive SPE (dSPE): Transfer 1 mL of supernatant to a dSPE tube (PSA/MgSO₄). Shake for 30s.

    • Critical Control Point: Do not prolong contact with PSA; it is basic and can degrade carbamates if left too long.

  • Final Spin & Filter: Centrifuge, filter supernatant (0.2 µm PTFE), and transfer to autosampler vial.

QuEChERS_Workflow Sample Homogenized Sample (10g) Solvent Add 15mL 1% HOAc in ACN (Acidified to prevent hydrolysis) Sample->Solvent Salts Add Salts (MgSO4 + NaOAc) Phase Separation Solvent->Salts Shake Shake Vigorously (1 min) Centrifuge (4000 rpm) Salts->Shake Aliquot Transfer 1mL Supernatant Shake->Aliquot dSPE dSPE Cleanup (PSA/C18) Remove sugars/lipids Aliquot->dSPE Final Centrifuge & Filter (0.2µm) Ready for LC-MS/MS dSPE->Final

Figure 1: Buffered QuEChERS extraction workflow optimized for pH-sensitive carbamates.

Part 2: Method A - LC-MS/MS (The Gold Standard)

Expertise: LC-MS/MS is the preferred method because it avoids the thermal degradation issues of GC. We use a C18 column with a specific gradient to separate polar carbamates (like Aldicarb) from non-polar ones (like Carbofuran).[1]

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or Waters BEH C18.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.[5]

    • Why MeOH? Acetonitrile can sometimes cause higher background noise for lower molecular weight carbamates; MeOH provides better solvation for these polar compounds.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 2-5 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Load
8.095Elution Gradient
10.095Wash
10.15Re-equilibration
13.05End
MS/MS Detection (MRM Mode)

Ionization: ESI Positive Mode.[6]

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Aldicarb 208.1116.189.110
Carbofuran 222.1165.1123.115
Carbaryl 202.1145.1127.112
Methomyl 163.188.0106.08
Oxamyl 237.172.090.010

Self-Validation: Always run a solvent blank after high-concentration standards to check for carryover, a common issue with Carbaryl on C18 columns.

Part 3: Method B - HPLC-FLD (The Regulatory Standard)

Context: Based on EPA Method 531.2 .[2][3][4] This method is required for certain regulated water testing where MS is not approved or available. Mechanism: Carbamates are not naturally fluorescent. We must hydrolyze them to release methylamine, which then reacts with o-Phthalaldehyde (OPA) to form a fluorescent isoindole.[7]

Post-Column Reaction Workflow
  • Separation: LC Column (C18).[5][7]

  • Hydrolysis (Reactor 1): 0.05 N NaOH at 95°C .

    • Reaction: Carbamate

      
       Methylamine + Alcohol + Carbonate.
      
  • Derivatization (Reactor 2): OPA + 2-Mercaptoethanol (or N,N-dimethyl-2-mercaptoethylamine) at ambient temp.

    • Reaction: Methylamine + OPA

      
       Fluorescent Isoindole.[7]
      
  • Detection: Fluorometer (Ex: 330 nm, Em: 465 nm).

PostColumn_Reaction HPLC HPLC Column (Separation) Hydrolysis Hydrolysis Reactor (NaOH, 95°C) HPLC->Hydrolysis Eluent Deriv Derivatization Reactor (OPA + Thiofluor, Ambient) Hydrolysis->Deriv Methylamine Detector Fluorescence Detector (Ex 330nm / Em 465nm) Deriv->Detector Isoindole

Figure 2: Post-column derivatization logic for EPA Method 531.2.

Part 4: Method C - GC-MS (The Alternative Strategy)

Expertise: Direct injection of carbamates into a hot GC inlet (250°C) causes thermal breakdown. For example, Methomyl degrades into acetonitrile and sulfurous byproducts. To use GC, we must derivatize the carbamates to increase thermal stability and volatility.[8]

Derivatization Protocol (TFAA Method)

Reagent: Trifluoroacetic Anhydride (TFAA).[1] Mechanism: Replaces the active hydrogen on the carbamate nitrogen, stabilizing the molecule.

Step-by-Step:

  • Dry Extract: Evaporate the QuEChERS extract to near dryness under nitrogen.

  • Reconstitute: Add 50 µL Ethyl Acetate.

  • React: Add 50 µL TFAA. Cap tightly.

  • Incubate: Heat at 50°C for 20 minutes.

  • Neutralize: Evaporate excess TFAA (volatile) under nitrogen and reconstitute in Toluene.

  • Analyze: GC-MS (SIM mode).

GC Parameters:

  • Column: DB-5ms or Rtx-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 220°C (Lower temp helps reduce degradation of any underivatized residues).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.

Part 5: Decision Framework & Validation

Method Selection Matrix
FeatureLC-MS/MSHPLC-FLD (Post-Column)GC-MS (Derivatized)
Sensitivity High (ppt levels)Medium (ppb levels)Medium-High (ppb levels)
Selectivity Excellent (Mass based)Good (Chromatography based)Excellent (Mass based)
Sample Prep Simple (QuEChERS)Simple (Filter/Inject)Complex (Derivatization req.)[1][4]
Thermal Stability Not an issueNot an issueCritical Issue
Primary Use R&D, Food Safety, ForensicsEPA Compliance (Water)Confirmation, dirty matrices
Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every batch must include:

  • Matrix-Matched Calibration: Prepare standards in blank matrix extract to compensate for suppression effects (especially in LC-MS).

  • Recovery Check: Spike a blank sample at the LOQ (e.g., 10 ppb). Acceptable recovery: 70-120% .

  • Internal Standard: Use Carbofuran-d3 or Methomyl-13C2 . If IS recovery deviates >20% from the calibration standard, the run is invalid.

Decision_Tree Start Start: Carbamate Analysis Regulated Is this for EPA Water Compliance? Start->Regulated EPA Use HPLC-FLD (Method 531.2) Regulated->EPA Yes Labile Is LC-MS/MS Available? Regulated->Labile No LCMS Use LC-MS/MS (Method A) *Recommended* Labile->LCMS Yes GC Use GC-MS (Method C) *Requires Derivatization* Labile->GC No

Figure 3: Decision matrix for selecting the appropriate analytical technique.[1]

References

  • U.S. EPA. (2001).[7][9] Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[9] U.S. Environmental Protection Agency.[2][7][9] Link

  • AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[4] AOAC International. Link

  • Nantia, E. A., et al. (2017).[10] QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS.[10][11] Food Chemistry, 216, 334-341.[10] Link

  • Yang, E. Y., & Shin, H. S. (2013).[12] Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.[12] Journal of Chromatography A, 1305, 328-332.[12] Link

  • Thermo Fisher Scientific. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Application Note 10039.[13] Link

  • Shimadzu. (2020). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.[14] Application News. Link

Sources

Proper handling, storage, and disposal of carbamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Safety, Handling, and Waste Management of Carbamic Acid Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Executive Summary & Mechanistic Hazard Profile

Carbamic acid derivatives (carbamates) represent a broad class of compounds utilized extensively in drug development (e.g., reversible cholinesterase inhibitors like physostigmine and rivastigmine for neurodegenerative diseases) and agricultural sciences[1]. While highly valuable in research, these compounds pose significant occupational hazards due to their primary mechanism of toxicity: the pseudoirreversible or reversible inhibition of acetylcholinesterase (AChE)[1][2].

Unlike organophosphates, which permanently phosphorylate the AChE enzyme, carbamates carbamylate the serine hydroxyl group within the enzyme's active site[1]. This bond spontaneously hydrolyzes over a period of hours, making the toxicity transient but acutely dangerous, leading to the rapid accumulation of acetylcholine at neuronal synapses and resulting in severe muscarinic and nicotinic toxidromes[1][3]. Understanding this mechanism is the foundation of our handling and disposal protocols.

Mechanism C Carbamate Derivative RC Reversible Complex C->RC Binds E Acetylcholinesterase (AChE) E->RC Binds CE Carbamylated AChE (Inactive) RC->CE Carbamylation CE->E Spontaneous Decarbamylation (Hours) A Acetylcholine Accumulation CE->A Prevents Hydrolysis T Cholinergic Toxicity (Muscarinic/Nicotinic) A->T Receptor Overstimulation

Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Quantitative Hazard & Compatibility Data

To establish a self-validating safety protocol, researchers must first consult the physicochemical properties of the specific carbamate derivative. The table below summarizes general laboratory compatibilities and hazard metrics for this chemical class.

ParameterSpecification / CharacteristicCausality / Rationale
Primary Target Organ Central and Peripheral Nervous SystemReversible inhibition of RBC AChE and BuChE[1].
Incompatible Materials Strong acids, strong bases, oxidizersCarbamates are prone to exothermic hydrolysis in extreme pH, yielding toxic phenols and amines[4][5].
Approved PPE Materials Neoprene or NitrileLatex exhibits high permeability to carbamate solutions and offers inadequate cutaneous protection[1].
Storage Temperature 4°C to 25°C (Compound specific)Thermal degradation can release toxic gases (NOx, COx).
Spill Absorbent Inert materials (Sand, Diatomite)Reactive absorbents (e.g., sawdust for oxidizing derivatives) can pose a fire hazard[6].

Step-by-Step Methodologies: Handling and Spill Mitigation

The following protocols are designed to prevent cutaneous absorption and inhalation, which are the primary vectors for accidental laboratory exposure[1][3].

Protocol A: Routine Laboratory Handling
  • Engineering Controls: All weighing, transferring, and dilution of solid or liquid carbamate derivatives must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[5].

  • PPE Verification: Operators must don a fastened laboratory coat, chemical-resistant splash goggles, and double-layered nitrile or neoprene gloves. Causality: Carbamates are readily absorbed through the skin; double-gloving ensures that if the outer layer is compromised by a carrier solvent (e.g., DMSO, methanol), the inner layer maintains a barrier[1][5].

  • Equipment Preparation: Use static-dissipative spatulas for powders to prevent aerosolization via electrostatic repulsion[6].

  • Decontamination of Reusables: Glassware must be scrupulously cleaned immediately after use. Rinse with the primary solvent (e.g., acetone or methanol), collect the rinseate as hazardous waste, and follow with a hot water/detergent wash[5][7].

Protocol B: Acute Spill Mitigation
  • Isolation: Immediately isolate the spill area (minimum 50 meters for large volumetric spills) and eliminate all ignition sources, as many carbamate solutions utilize flammable solvent carriers[8].

  • Containment: Do not use water to flush the spill, as this expands the contamination zone and risks aquatic toxicity[6].

  • Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[6][8].

  • Collection: Use clean, non-sparking tools to sweep the absorbed matrix into a high-density polyethylene (HDPE) container[5][8].

  • Secondary Cleaning: Wipe the affected surface with a cloth dampened in a compatible solvent (e.g., ethanol), placing all contaminated wipes into the hazardous waste container[5].

Environmental Compliance and Waste Disposal (RCRA)

Under the Resource Conservation and Recovery Act (RCRA), carbamate wastes are strictly regulated due to their environmental persistence and acute toxicity to aquatic life[9]. The Environmental Protection Agency (EPA) mandates specific treatment standards, primarily relying on Best Demonstrated Available Technology (BDAT), which typically involves high-temperature incineration[4][9].

Protocol C: Waste Segregation and Disposal Workflow
  • Segregation: Never mix carbamate waste with strong acids or heavy metal waste streams. Segregate into designated "Toxic Organic Waste" streams[5].

  • Containerization: Utilize leak-proof HDPE containers. Glass may be used for small liquid aliquots but poses a shatter risk during transport[5].

  • Labeling: Affix a standardized hazardous waste label detailing the exact chemical name (e.g., "Waste: Methyl (4-formylphenyl)carbamate"), the primary hazard ("Toxic/AChE Inhibitor"), and the accumulation start date[5].

  • Final Disposition: Do not dispose of carbamates down the laboratory sink under any circumstances[5]. Transfer the sealed, labeled containers to the institutional Environmental Health and Safety (EHS) department for EPA-approved commercial incineration[4].

Disposal W Carbamate Waste Generation S Solid Waste (Powders, PPE) W->S L Liquid Waste (Solvents, Rinses) W->L HDPE HDPE Compatible Containers S->HDPE L->HDPE Segregate from Acids/Bases Lab Labeling: 'Hazardous Waste - Toxic' HDPE->Lab RCRA RCRA Storage Area Lab->RCRA Inc EPA-Approved Incineration (BDAT) RCRA->Inc Licensed Disposal Facility

Standardized laboratory disposal workflow for carbamate chemical waste.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. nih.gov. Available at:[Link]

  • Organophosphate Poisoning and Carbamate Poisoning - Merck Manual Professional Edition. merckmanuals.com. Available at:[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. researchgate.net. Available at:[Link]

  • 08/12/2011: EPA Issues Rule on Carbamate Wastes. epa.gov. Available at:[Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. agilent.com. Available at:[Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. epa.gov. Available at:[Link]

  • IODOPROPYNYL BUTYLCARBAMATE - Ataman Kimya. atamanchemicals.com. Available at:[Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. epa.gov. Available at:[Link]

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of (3,4-Dimethoxyphenethyl)carbamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines a rigorous in vitro testing framework for (3,4-Dimethoxyphenethyl)carbamic acid (and its stable ester/salt derivatives). The molecular structure combines a 3,4-dimethoxyphenethylamine (DMPEA) scaffold—a known dopamine analog and Monoamine Oxidase (MAO) substrate—with a carbamic acid moiety, a pharmacophore classically associated with cholinesterase inhibition (e.g., Rivastigmine).[1]

Therefore, this compound class is best profiled as a potential Multi-Target Directed Ligand (MTDL) for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease.[1] This guide details protocols for assessing chemical stability, dual-enzymatic inhibition (AChE/MAO), and neuroprotective efficacy in cellular models.[1]

Critical Compound Management (Self-Validating Step)

WARNING: Free carbamic acids (


) are generally unstable at physiological pH, spontaneously decomposing into the parent amine (DMPEA) and 

.[1]
  • If testing the free acid: You are likely testing the salt form (e.g., ammonium carbamate). You must validate stability immediately prior to assay.

  • If testing a prodrug: This guide assumes the user may also be investigating stable carbamate esters (urethanes) which hydrolyze to release the active moiety.

Protocol 1: Stability Validation via HPLC-UV

Objective: Verify the test article remains intact during the assay incubation window.

  • Preparation: Dissolve compound to 10 mM in DMSO. Dilute to 100 µM in Assay Buffer (PBS, pH 7.4).

  • Incubation: Hold at 37°C.

  • Sampling: Inject 10 µL aliquots into HPLC at

    
     min.
    
  • Detection: Monitor UV absorbance at 280 nm (phenethyl ring).

  • Pass Criteria: >90% parent compound remaining at

    
     min. If decomposition >10% occurs, data from enzymatic assays must be corrected for the presence of the parent amine (DMPEA).
    

Module A: Enzymatic Inhibition Profiling

This module determines if the molecule acts as a dual inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

Protocol 2: Modified Ellman’s Assay (AChE Inhibition)

Rationale: Carbamates inhibit AChE by carbamoylation of the active site serine.[2] This assay quantifies that potency.

Materials:

  • Enzyme: Recombinant Human AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

Workflow:

  • Plate Setup: Add 150 µL Phosphate Buffer to 96-well clear plates.

  • Inhibitor Addition: Add 20 µL of Test Compound (0.1 nM – 100 µM dose range). Include Rivastigmine (Positive Control) and DMSO (Vehicle Control).

  • Enzyme Addition: Add 20 µL AChE solution. Incubate 15 min at 25°C.

  • Substrate Initiation: Add 10 µL of DTNB/ATCh mix.

  • Kinetic Read: Measure Absorbance at 412 nm every 60s for 10 mins.

Data Analysis: Calculate % Inhibition using the slope of absorbance (Velocity,


):


[1]
Protocol 3: Amplex Red Fluorometric Assay (MAO-B Inhibition)

Rationale: The phenethylamine scaffold targets MAO. This assay is more sensitive than UV methods and avoids interference from the carbamate's own absorbance.

Materials:

  • Enzyme: Human Recombinant MAO-B (1 U/mL).[1]

  • Substrate: p-Tyramine (substrate) or Benzylamine.[1]

  • Detection: Amplex Red Reagent (100 µM) + Horseradish Peroxidase (HRP).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

Workflow:

  • Incubation: Mix 50 µL MAO-B + 10 µL Test Compound. Incubate 15 min at 37°C.

  • Reaction Start: Add 40 µL working solution (200 µM Amplex Red + 1 U/mL HRP + 1 mM Tyramine).

  • Detection: Incubate 30 min at 37°C (protected from light).

  • Read: Fluorescence Microplate Reader (Ex/Em = 545/590 nm).

Critical Control: Run a "No-MAO" control with HRP + Compound + H2O2 to ensure the carbamate does not inhibit the HRP reporter enzyme directly (a common false positive).

Module B: Cellular Safety & Efficacy

Cell Line:SH-SY5Y (Human Neuroblastoma).[1] These cells express dopaminergic markers, making them ideal for phenethylamine testing.[1]

Protocol 4: Neuroprotection Against Oxidative Stress

Rationale: DMPEA derivatives often exhibit antioxidant properties. This assay tests if the compound protects neurons from


-induced death.[1]

Workflow:

  • Seeding: Plate SH-SY5Y cells (10,000 cells/well) in DMEM/F12. Adhere for 24h.

  • Pre-treatment: Treat cells with Test Compound (1, 10, 30 µM) for 2 hours.

  • Insult: Add

    
     (100 µM final concentration) to induce ~50% cell death. Co-incubate for 24h.
    
  • Viability Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL). Incubate 3h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Interpretation: Significant recovery of viability compared to the "


 Only" control indicates neuroprotection.

Data Presentation & Analysis

Summary Table: Expected Profile for a Lead Candidate
AssayParameterTarget CriteriaInterpretation
HPLC Stability

(pH 7.4)
> 60 minEnsures valid bioassay data.
hAChE

< 10 µMModerate inhibition desired (avoid cholinergic crisis).
hMAO-B

< 1 µMHigh potency desired for dopamine preservation.[1]
SH-SY5Y Tox

> 100 µMWide therapeutic window.[1]
Neuroprotection % Recovery> 30%Functional efficacy against oxidative stress.

Visualizations

Diagram 1: Integrated Screening Workflow

This flowchart illustrates the logical progression from chemical validation to biological confirmation.

AssayWorkflow Start Compound: (3,4-Dimethoxyphenethyl)carbamic acid Stability Step 1: Stability Check (HPLC) pH 7.4 Buffer Start->Stability Decision1 Stable > 60min? Stability->Decision1 Enzymatic Step 2: Dual Enzymatic Screen Decision1->Enzymatic Yes Fail DISCARD / Redesign Prodrug Decision1->Fail No (Decomposes) AChE AChE Inhibition (Ellman's Assay) Enzymatic->AChE MAO MAO-B Inhibition (Amplex Red) Enzymatic->MAO Cellular Step 3: Cellular Profiling (SH-SY5Y Cells) AChE->Cellular IC50 < 10µM MAO->Cellular IC50 < 1µM Tox Cytotoxicity (MTT Assay) Cellular->Tox Protect Neuroprotection (H2O2 Rescue) Cellular->Protect Lead LEAD CANDIDATE (Multi-Target Profile) Tox->Lead Low Tox Protect->Lead High Efficacy

Caption: Step-wise screening logic ensuring only chemically stable and biologically active candidates proceed to cellular testing.

Diagram 2: Mechanistic Hypothesis (Dual Inhibition)

This diagram details how the molecule interacts with its two primary targets to alleviate neurodegeneration.

Mechanism Compound (3,4-Dimethoxyphenethyl) carbamic acid Target1 Acetylcholinesterase (AChE) Compound->Target1 Carbamoylation (Active Site Serine) Target2 Monoamine Oxidase B (MAO-B) Compound->Target2 Competitive Binding (Active Site) Effect1 Inhibition of ACh Hydrolysis Target1->Effect1 Effect2 Inhibition of Dopamine Metabolism Target2->Effect2 Outcome1 Increased Acetylcholine Effect1->Outcome1 Outcome2 Increased Dopamine Effect2->Outcome2 Clinical Cognitive Enhancement & Neuroprotection Outcome1->Clinical Outcome2->Clinical

Caption: The "One Molecule, Two Targets" strategy. The carbamate moiety targets AChE, while the phenethylamine backbone targets MAO-B.[1]

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology. Link

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.[1] Analytical Biochemistry. Link

  • Bajda, M., et al. (2011). Multi-target-directed ligands in Alzheimer's disease treatment.[1] Current Medicinal Chemistry. Link

  • Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Link

  • Shulgin, A. T. PiHKAL: Phenethylamines I Have Known and Loved. (Context on DMPEA pharmacology). Link

Sources

Application Note: High-Sensitivity LC-MS/MS Determination of Carbamate Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Carbamate compounds are extensively utilized globally as broad-spectrum agricultural insecticides (e.g., carbofuran, carbaryl, aldicarb) and in targeted clinical pharmacotherapy (e.g., rivastigmine). A defining characteristic of carbamates is their rapid metabolism and short biological half-life in mammalian systems. Consequently, parent compounds are rarely detected in systemic circulation or excreta[1].

For researchers and toxicologists conducting human biomonitoring or pharmacokinetic profiling, targeting downstream metabolites—such as 3-hydroxycarbofuran and 1-naphthol—is the only reliable method to accurately assess exposure[1]. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome the matrix effects and analyte instability inherent in biological samples.

Scientific Rationale & Methodological Causality

To ensure rigorous scientific integrity, every step of this protocol is grounded in the chemical behavior of carbamates:

  • Matrix Selection (Why Urine?): Blood and plasma are ideal for persistent organic pollutants, but non-persistent pesticides like carbamates are rapidly cleared. Their hydrophilic metabolites concentrate in the bladder, making urine the gold-standard matrix for trace-level detection[1].

  • Enzymatic Deconjugation (The Causality of Hydrolysis): In vivo, Phase II metabolism converts phase I hydroxylated carbamate metabolites into highly polar glucuronide and sulfate conjugates to facilitate renal excretion. Because reference standards for these specific conjugates are rarely commercially available, direct analysis is nearly impossible. Pre-analytical enzymatic hydrolysis using

    
    -glucuronidase/arylsulfatase is mandatory to cleave these bonds, yielding the free aglycone for accurate total metabolite quantification[1].
    
  • Analytical Platform (LC-MS/MS vs. GC-MS): Carbamates and their metabolites are inherently thermally labile. Traditional Gas Chromatography (GC-MS) often induces thermal degradation in the injection port unless complex, time-consuming derivatization is performed. LC-MS/MS utilizing Electrospray Ionization (ESI) bypasses this thermal stress, offering superior sensitivity and direct analysis of polar metabolites[2].

  • Mobile Phase Chemistry: The addition of Ammonium Formate (AmF) to the mobile phase is a critical causal choice. Carbamates have a high affinity for forming stable, non-fragmenting sodium adducts (

    
    ) in the MS source. AmF floods the source with protons and ammonium ions, driving the equilibrium toward the desired 
    
    
    
    or
    
    
    precursor ions, ensuring reproducible Collision-Induced Dissociation (CID) fragmentation.

MetabolicPathway A Parent Carbamate (e.g., Carbofuran) B Phase I Metabolism (CYP450 Oxidation) A->B C Hydroxylated Metabolite (e.g., 3-Hydroxycarbofuran) B->C D Phase II Metabolism (UGT / SULT) C->D E Conjugated Metabolite (Glucuronide / Sulfate) D->E F Renal Excretion (Urine) E->F

Caption: Phase I and II metabolic pathway of carbamates leading to renal excretion.

Experimental Protocol

Materials and Reagents
  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid (FA) and Ammonium formate (AmF).

  • Enzyme:

    
    -glucuronidase/arylsulfatase (e.g., from Helix pomatia, >100,000 units/mL).
    
  • Extraction: Polymeric reversed-phase Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg).

Sample Preparation Workflow (Urine)
  • Aliquoting & Spiking: Transfer 1.0 mL of thawed, centrifuged urine into a clean glass tube. Spike with 10 µL of isotopically labeled internal standard mixture (e.g., Carbofuran-

    
    , 1-Naphthol-
    
    
    
    at 100 ng/mL).
  • Buffering: Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.

  • Enzymatic Hydrolysis: Add 20 µL of

    
    -glucuronidase/arylsulfatase. Vortex briefly and incubate in a shaking water bath at 37°C for 16 hours (overnight) to ensure complete deconjugation.
    
  • SPE Cleanup:

    • Conditioning: Pass 2 mL Methanol followed by 2 mL Water through the cartridge.

    • Loading: Apply the hydrolyzed urine sample at a controlled flow rate of 1 mL/min.

    • Washing: Wash with 2 mL of 5% Methanol in water to remove salts and polar endogenous interferences (e.g., urea).

    • Elution: Elute target metabolites with 2 mL of 100% Methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol). Vortex thoroughly and transfer to an LC autosampler vial.

Workflow A Urine Sample Collection & Aliquoting B Addition of Internal Standards (Isotope Dilution) A->B C Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C) B->C D Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) C->D E Nitrogen Evaporation & Reconstitution D->E F LC-MS/MS Analysis (ESI+, MRM Mode) E->F G Data Processing & Quantification F->G

Caption: Analytical workflow for the extraction and LC-MS/MS quantification of carbamate metabolites.

LC-MS/MS Instrumental Conditions
  • Analytical Column: C18 UPLC column (1.7 µm, 2.1 x 100 mm) maintained at 40°C to reduce backpressure and improve peak shape.

  • Mobile Phase A: Water containing 0.1% FA and 5 mM AmF.

  • Mobile Phase B: Methanol containing 0.1% FA.

  • Gradient Program: 0–1 min (10% B), 1–5 min (linear ramp to 90% B), 5–7 min (hold at 90% B to wash column), 7–7.1 min (return to 10% B), 7.1–10 min (equilibration). Flow rate: 0.4 mL/min.

  • Ionization: ESI in Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.

Data Presentation and Validation

The method relies on Multiple Reaction Monitoring (MRM) to achieve high specificity. Two transitions are monitored per analyte: one for quantification (highest intensity) and one for confirmation[3][4][5].

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Collision Energy (V)
Carbofuran 222.1

165.1122.015 / 25
3-Hydroxycarbofuran 238.1

163.1181.019 / 15
Carbaryl 202.1

145.1127.010 / 20
1-Naphthol 145.1

127.091.015 / 30

Table 2: Representative Method Validation Metrics in Urine

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Mean Recovery (%)Intra-day Precision (RSD %)
3-Hydroxycarbofuran 0.05 ng/mL0.15 ng/mL92.4%4.2%
1-Naphthol 0.08 ng/mL0.25 ng/mL88.7%5.6%

(Note: Validation metrics should be verified in-house according to SANTE or FDA bioanalytical guidelines prior to routine sample analysis).

References

  • Analytical methods for human biomonitoring of pesticides. A review. Environment International. 1

  • Pesticides and metabolites determined in urine by LC-MS/MS. ResearchGate. 2

  • Carbaryl - Independent Laboratory Validation of Residue Method. U.S. Environmental Protection Agency (EPA). 3

  • Screening and quantitation of pesticide residues using LC-(HESI). ThermoFisher Scientific. 4

  • Validated UPLC-MS/MS Method for the Quantitative Determination of 3-Hydroxycarbofuran. Benchchem. 5

Sources

Solid-Phase Extraction of Carbamate Pesticides: A Detailed Guide to Method Development and Application

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the theory, development, and application of solid-phase extraction (SPE) for the analysis of carbamate pesticides in various matrices. Carbamate pesticides are a widely used class of acetylcholinesterase inhibitors employed as insecticides, herbicides, and fungicides.[1][2] Due to their potential for adverse health effects in humans and environmental contamination, sensitive and reliable analytical methods for their detection are crucial.[3][4] Solid-phase extraction has become the predominant technique for the preconcentration and cleanup of carbamate residues from complex samples prior to chromatographic analysis.[1][2]

This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis who are seeking to develop and validate robust SPE methods for carbamate pesticide analysis. The content is structured to provide not only step-by-step protocols but also the underlying scientific principles that govern each stage of the process, ensuring a deep understanding and the ability to troubleshoot and adapt methods for specific applications.

The Critical Role of Sample Preparation: Why Solid-Phase Extraction?

The direct analysis of carbamate pesticides in complex matrices such as food, water, and soil is often hindered by the presence of interfering compounds and the low concentration of the target analytes.[5] Solid-phase extraction (SPE) addresses these challenges by isolating the analytes of interest from the sample matrix and concentrating them, thereby improving the sensitivity and selectivity of subsequent analytical measurements.[6] Compared to traditional liquid-liquid extraction (LLE), SPE offers several advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation.[6]

The fundamental principle of SPE involves partitioning of the analyte between a solid sorbent and a liquid mobile phase. The process typically consists of four key steps: conditioning, loading, washing, and elution. The success of an SPE method is highly dependent on the careful optimization of each of these steps.

Method Development and Optimization: A Scientific Approach

Developing a robust SPE method requires a systematic approach to optimizing the various parameters that influence extraction efficiency and selectivity. This section details the critical considerations and the scientific rationale behind each choice.

Sorbent Selection: The Heart of the Extraction

The choice of the solid-phase sorbent is the most critical decision in SPE method development. The interaction between the sorbent and the carbamate pesticides determines the retention and subsequent elution of the analytes. Several types of sorbents are available, each with distinct properties and retention mechanisms.

  • Reversed-Phase Sorbents (e.g., C18, C8): These are the most commonly used sorbents for carbamate analysis.[7] They consist of a silica backbone chemically bonded with hydrophobic alkyl chains. The primary retention mechanism is hydrophobic (van der Waals) interactions between the nonpolar part of the carbamate molecule and the alkyl chains of the sorbent. These sorbents are effective for extracting moderately polar to nonpolar carbamates from aqueous samples.

  • Polymeric Sorbents (e.g., Polystyrene-Divinylbenzene): These sorbents offer a higher surface area and are more stable across a wider pH range compared to silica-based sorbents.[7] They can retain a broader range of carbamates, including more polar ones, through a combination of hydrophobic and π-π interactions.

  • Normal-Phase Sorbents (e.g., Silica, Florisil, Alumina): These sorbents have a polar surface and are used to extract polar analytes from nonpolar matrices. For carbamate analysis, they are more commonly used in the cleanup step after an initial extraction with a nonpolar solvent.

  • Ion-Exchange Sorbents: These sorbents are used for charged analytes. While most carbamates are neutral, some may have ionizable functional groups, making ion-exchange SPE a viable option in specific cases.

  • Carbon-Based Sorbents: Materials like graphitized carbon black (GCB) and multi-walled carbon nanotubes (MWCNTs) have shown excellent performance in extracting a wide range of pesticides, including carbamates.[7] Their high surface area and the potential for π-π interactions contribute to their strong retention capabilities.[7]

  • Novel Sorbents: Research is continuously exploring new materials for SPE, such as magnetic nanoparticles and metal-organic frameworks (MOFs), which can offer enhanced selectivity and easier separation.[8][9] Magnetic sorbents, for instance, allow for rapid extraction without the need for centrifugation or filtration.[8][9]

Table 1: Common SPE Sorbents for Carbamate Pesticide Analysis

Sorbent TypeRetention Mechanism(s)Typical Applications for CarbamatesAdvantagesLimitations
C18 (Octadecyl) HydrophobicExtraction from water, juice, and other aqueous samples.Widely available, good for moderately polar to nonpolar carbamates.Limited stability at extreme pH values.[7]
Polymeric Hydrophobic, π-π interactionsBroad-spectrum analysis of carbamates in various matrices.High capacity, stable over a wide pH range.Can have stronger retention, requiring more aggressive elution solvents.
Graphitized Carbon Black (GCB) Hydrophobic, π-π interactions, polar interactionsCleanup of extracts, especially for removing pigments.Excellent for removing matrix interferences.Strong retention can lead to lower recoveries for some analytes.
Primary Secondary Amine (PSA) Ion-exchange, polar interactionsCleanup of food extracts (removes sugars, organic acids, fatty acids).Effective for matrix cleanup in complex samples.[10]Can have variable lot-to-lot performance.[10]
Magnetic Nanoparticles Various (depends on functionalization)Rapid extraction from large volume samples.Fast separation, potential for automation.Can be more expensive, potential for aggregation.
Sample Pre-treatment and pH Adjustment

The pH of the sample can significantly impact the retention of carbamate pesticides on the SPE sorbent. For reversed-phase SPE, it is generally recommended to adjust the sample pH to a value where the carbamates are in their neutral form to maximize hydrophobic interactions with the sorbent. For many carbamates, a pH range of 6-8 is optimal.[9] At higher pH values, some carbamates may be susceptible to hydrolysis.

For complex matrices like fruit and vegetable juices, initial centrifugation or filtration is often necessary to remove particulate matter that could clog the SPE cartridge.[11]

Conditioning the Sorbent

Conditioning the SPE sorbent is a crucial step that prepares the stationary phase for optimal interaction with the analyte. This typically involves passing a solvent that is miscible with the sample matrix through the sorbent bed. For reversed-phase sorbents, this usually involves an organic solvent like methanol or acetonitrile, followed by reagent water or a buffer at the same pH as the sample. This process solvates the bonded alkyl chains, ensuring proper retention of the analytes.

Sample Loading

The sample is loaded onto the conditioned SPE cartridge at a controlled flow rate. A slow and steady flow rate ensures sufficient time for the analytes to interact with the sorbent and be effectively retained. Overly fast flow rates can lead to breakthrough, where the analytes pass through the cartridge without being retained, resulting in low recoveries. The optimal flow rate will depend on the dimensions of the cartridge and the sorbent mass.

Washing Step: Removing Interferences

After loading the sample, a wash step is performed to remove co-extracted matrix components that are weakly retained on the sorbent. The wash solvent should be strong enough to elute the interferences but weak enough to leave the target carbamates on the sorbent. For reversed-phase SPE, this is typically a mixture of water and a small percentage of an organic solvent.

Elution: Recovering the Analytes

The final step is to elute the retained carbamates from the sorbent using a strong organic solvent. The choice of elution solvent is critical for achieving high recoveries. Common elution solvents for carbamates from reversed-phase sorbents include acetonitrile, methanol, and acetone.[8][9][12] The volume of the elution solvent should be optimized to ensure complete elution of the analytes while minimizing the final extract volume to avoid excessive evaporation time.

Experimental Protocols

This section provides detailed, step-by-step protocols for the solid-phase extraction of carbamate pesticides from two common matrices: water and a representative fruit juice.

Protocol 1: SPE of Carbamate Pesticides in Water Samples

This protocol is suitable for the extraction of a range of carbamate pesticides from surface water, groundwater, or drinking water samples.

Materials:

  • SPE Cartridges: C18 or Polymeric (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Reagent Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

  • Glass test tubes or vials for collection

  • Vacuum manifold or positive pressure manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm filter.

    • Adjust the pH of a 100 mL aliquot of the sample to between 6.0 and 7.0 using dilute formic acid or ammonium hydroxide if necessary.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 5 mL of acetonitrile through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or polar interferences.

    • Dry the sorbent bed by applying a vacuum or positive pressure for 10-15 minutes.

  • Elution:

    • Place a clean collection tube or vial under each cartridge.

    • Elute the retained carbamates with two 3 mL aliquots of acetonitrile. Allow the solvent to soak the sorbent for a few minutes before applying pressure.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC analysis.

Protocol 2: SPE of Carbamate Pesticides in Fruit Juice

This protocol is designed for the extraction of carbamates from a complex matrix like fruit juice, incorporating a more rigorous cleanup step.

Materials:

  • SPE Cartridges: C18 or Polymeric, and potentially a cleanup cartridge like PSA (Primary Secondary Amine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagent Water (HPLC grade)

  • Sodium Chloride (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Extraction (QuEChERS-based):

    • Weigh 10 g of the homogenized fruit juice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex immediately for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and transfer it to a clean vial.

    • The extract can be directly injected into the LC system or evaporated and reconstituted in a suitable solvent if further concentration is needed.

Visualization of the SPE Workflow

The following diagram illustrates the general workflow for solid-phase extraction.

SPE_Workflow cluster_0 SPE Process cluster_1 Inputs & Outputs Condition 1. Conditioning Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Waste_Interferences Waste (Interferences) Wash->Waste_Interferences Final_Extract Final Extract (Concentrated Analytes) Elute->Final_Extract Sample Sample with Analytes & Interferences Sample->Load Conditioning_Solvents Conditioning Solvents Conditioning_Solvents->Condition Wash_Solvent Wash Solvent Wash_Solvent->Wash Elution_Solvent Elution Solvent Elution_Solvent->Elute

Caption: General workflow of the solid-phase extraction process.

Data Presentation and Method Validation

The performance of a developed SPE method must be validated to ensure its accuracy, precision, and reliability.[13] Key validation parameters include:

  • Recovery: The percentage of the analyte that is recovered from the sample after the entire extraction and analysis process. Acceptable recoveries are typically in the range of 70-120%.[11][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Table 2: Example Recovery Data for Selected Carbamate Pesticides using SPE-LC-MS/MS

Carbamate PesticideMatrixFortification Level (µg/kg)Mean Recovery (%)RSD (%)
AldicarbApple1095.24.8
CarbofuranOrange1088.76.2
MethomylGrape10102.53.5
PropoxurTomato1091.35.1
CarbarylLettuce1098.64.2

Data is illustrative and will vary depending on the specific method and matrix.

Concluding Remarks

Solid-phase extraction is an indispensable tool for the analysis of carbamate pesticides in a variety of complex matrices. A thorough understanding of the underlying principles of SPE, coupled with a systematic approach to method development and validation, is essential for achieving accurate and reliable results. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to develop and implement robust SPE methods for carbamate pesticide analysis in their respective fields. Continuous advancements in sorbent technology will likely lead to even more efficient and selective extraction methods in the future.

References

  • Soriano, J. M., Jiménez, B., Font, G., & Moltó, J. C. (2010). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 40(3), 155-173. [Link]

  • Wongso, T., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12155-12165. [Link]

  • U.S. Environmental Protection Agency. (2016). Validation of SPE Products and Associated Procedures with EPA Method 625.1. [Link]

  • Kuster, M., et al. (2012). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. International Journal of Environmental Analytical Chemistry, 92(13), 1496-1512. [Link]

  • Wongso, T., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. [Link]

  • Wang, C., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16. [Link]

  • Al-Ghamdi, H., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 661. [Link]

  • Płotka-Wasylka, J., et al. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Separations, 6(4), 56. [Link]

  • Phetkaew, C., et al. (2022). Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]

  • Soriano, J. M., et al. (2010). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. ResearchGate. [Link]

  • Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1097(1-2), 183-187. [Link]

  • Lee, J.-K., et al. (2012). Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. Food Science and Biotechnology, 21(6), 1749-1756. [Link]

  • Al-Alam, J., et al. (2013). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. American Journal of Analytical Chemistry, 4(10), 548-559. [Link]

  • Restek Corporation. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Kuster, M., et al. (2012). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. ResearchGate. [Link]

  • Inbaraj, B. S., & Chen, B. H. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. [Link]

  • Jafari, M. T., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6634. [Link]

  • Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]

  • Wang, J., et al. (2019). Simultaneous determination of 16 kinds of carbamate insecticides in egg by solid phase extraction coupled with liquid chromatography tandem mass spectrometry. Journal of Food Safety and Quality, 10(24), 8345-8351. [Link]

  • Nguyen, T. T., et al. (2024). Analysis of carbamate and organophosphorus pesticide in agricultural irrigation water by Liquid Chromatography - Mass Spectrometry. ResearchGate. [Link]

  • Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Separation Science, 32(1), 109-115. [Link]

  • Shimadzu Corporation. (2025). Rapid Solid-Phase Extraction of 136 Pesticides in Water Using Disk Cartridges and Alternative Solvents for GC-MS Analysis. [Link]

  • Phenomenex. (2019). Modern Sample Preparation Methods for Food and Environmental Laboratories. [Link]

  • YMC Co., Ltd. (2021, July 26). How Can We Analyze Carbamate Pesticides? [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in the synthesis of N-substituted carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-substituted carbamates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of N-substituted carbamates.

Q1: My carbamate synthesis is resulting in a significant amount of urea byproduct. What is the likely cause?

The formation of urea as a byproduct often points to the unintended generation of an isocyanate intermediate.[1][2] This can happen under certain basic conditions or at elevated temperatures where the carbamate product itself may be unstable.[3] The isocyanate can then react with any available amine starting material or product to form a urea. To mitigate this, consider lowering the reaction temperature, using a non-nucleophilic base if possible, and ensuring the reaction is not left for an unnecessarily long time after completion.

Q2: I'm trying to synthesize a secondary amine-derived carbamate by N-alkylation, but I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity?

This is a classic case of over-alkylation, a common problem because the secondary amine product is often more nucleophilic than the primary amine starting material.[4] To favor mono-alkylation, you can try several strategies:

  • Use a large excess (5-10 equivalents) of the primary amine.

  • Add the alkylating agent slowly to the reaction mixture.

  • Employ specific bases like cesium carbonate, which has been shown to suppress over-alkylation.[4][5] A more robust solution is to switch to a protecting group strategy or use reductive amination.[4][6]

Q3: My carbamate product seems to be degrading during workup or purification. What could be happening?

Carbamates are susceptible to hydrolysis, especially under acidic or basic conditions.[7] If your workup involves aqueous acid or base washes, this could be the cause. The stability of carbamates is highly pH-dependent, with most being more stable in slightly acidic to neutral conditions (around pH 5-7).[7] Elevated temperatures during purification can also accelerate hydrolysis.[7] Consider using milder workup procedures, such as a simple water wash followed by drying, and purify at the lowest feasible temperature.

Q4: I am working with a chiral amino acid, and I'm concerned about racemization. How can I minimize this?

A key advantage of using carbamate protecting groups (like Boc, Fmoc, or Cbz) for amino acids is that they significantly suppress racemization compared to N-acyl protecting groups.[8][9][10] This is because the carbamate nitrogen is less nucleophilic, which disfavors the formation of the oxazolone intermediate responsible for racemization.[8] However, racemization can still occur, especially with strong bases or certain coupling agents. To minimize the risk:

  • Use a non-nucleophilic base for any necessary pH adjustments.

  • Choose your coupling reagent carefully; some are more prone to causing racemization than others.

  • Keep reaction times as short as possible.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions.

Guide 1: Isocyanate-Related Side Reactions

Problem: Formation of ureas, allophanates, or other isocyanate-derived impurities.

Causality: Isocyanates are highly reactive electrophiles that can be formed as intermediates in some carbamate syntheses or as decomposition products of carbamates.[2][3] They readily react with nucleophiles like amines and alcohols.

Potential Causes & Solutions
Potential CauseExplanationRecommended Solution
High Reaction Temperature Thermal decomposition of the carbamate product or an unstable intermediate can generate an isocyanate.[3][11]Optimize the reaction temperature. Start at room temperature and gradually increase only if necessary. For exothermic reactions, ensure adequate cooling and slow reagent addition.[11]
Inappropriate Base Strong or nucleophilic bases can promote the elimination of the alcohol portion of the carbamate to form an isocyanate.[1]Use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. In some cases, an inorganic base like sodium bicarbonate may be sufficient.
Phosgene-Free Routes Some phosgene-free methods for carbamate synthesis proceed through an in-situ generated isocyanate.[3][12]If using such a route, carefully control the stoichiometry of the alcohol nucleophile to trap the isocyanate as it forms, minimizing reaction with other nucleophiles.
Visualizing the Problem: Isocyanate Side Reactions

isocyanate_side_reactions Carbamate R-NH-C(O)OR' Isocyanate R-N=C=O Carbamate->Isocyanate Heat or Strong Base Isocyanate->Carbamate + Alcohol (Desired Reaction) Urea R-NH-C(O)NH-R'' (Urea Byproduct) Isocyanate->Urea + Amine Allophanate R-NH-C(O)N(R)C(O)OR' (Allophanate Byproduct) Isocyanate->Allophanate + Carbamate Amine R''-NH2 Alcohol R'''-OH

Caption: Formation of isocyanate and subsequent side reactions.

Guide 2: Over-Alkylation in N-Substituted Carbamate Synthesis

Problem: Formation of tertiary amines or quaternary ammonium salts when targeting a secondary amine-derived carbamate.

Causality: The mono-alkylated amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl group, leading to a "runaway" reaction.[4]

Potential Causes & Solutions
Potential CauseExplanationRecommended Solution
Direct Alkylation Stoichiometry Using a 1:1 ratio of primary amine to alkylating agent is prone to over-alkylation.Use a large excess (5-10 equivalents) of the primary amine to statistically favor mono-alkylation.[4]
High Concentration of Alkylating Agent A high concentration of the alkylating agent increases the likelihood of reaction with the more nucleophilic secondary amine product.Add the alkylating agent dropwise or via syringe pump to maintain a low concentration throughout the reaction.[4]
Reaction Conditions Standard bases and solvents may not sufficiently control the relative reaction rates.Consider using cesium carbonate (Cs₂CO₃) as the base, which has been shown to promote mono-alkylation.[4][5]
Inefficient Synthetic Strategy Direct alkylation is inherently difficult to control for this transformation.Switch to a more reliable two-step, one-pot method like reductive amination.[4][6] Alternatively, use a protecting group strategy.[4]
Workflow for Preventing Over-Alkylation

overalkylation_workflow start Goal: Synthesize Secondary Amine-Derived Carbamate direct_alkylation Direct Alkylation of Primary Amine start->direct_alkylation overalkylation_observed Over-alkylation Observed? direct_alkylation->overalkylation_observed reductive_amination Reductive Amination success Desired Product reductive_amination->success protecting_group Protecting Group Strategy protecting_group->success optimize_conditions Optimize Direct Alkylation: - Excess Amine - Slow Addition - Cs2CO3 overalkylation_observed->optimize_conditions Yes overalkylation_observed->success No failure Switch Strategy optimize_conditions->failure failure->reductive_amination failure->protecting_group

Caption: Decision workflow for preventing over-alkylation.

Guide 3: Hydrolysis of Carbamates

Problem: Cleavage of the carbamate bond during the reaction, workup, or purification.

Causality: The carbamate ester linkage can be cleaved by water, a reaction that is catalyzed by acid, base, or enzymes.[7]

Potential Causes & Solutions
Potential CauseExplanationRecommended Solution
pH of Aqueous Solutions Carbamates are highly susceptible to alkaline hydrolysis (pH > 7) and can also be cleaved under strong acidic conditions.[7]Maintain a pH range of approximately 5-7 during aqueous workups.[7] Use saturated sodium bicarbonate with caution and avoid strong bases like NaOH or KOH if possible.
Elevated Temperatures Higher temperatures significantly accelerate the rate of hydrolysis.[7][11]Perform workups and purifications at or below room temperature. Use a cooling bath if necessary. Remove solvents under reduced pressure at the lowest practical temperature.
Enzymatic Degradation If working with biological matrices, esterases can catalyze carbamate hydrolysis.[7]This is more relevant to sample analysis than synthesis, but be aware of this possibility if using any biological reagents.
Presence of Metal Ions Certain metal ions can coordinate to the carbamate and trigger hydrolysis.[13]If using metal catalysts, ensure they are thoroughly removed during workup to prevent degradation during storage.
Guide 4: Racemization of Chiral Centers

Problem: Loss of stereochemical integrity at an α-carbon, particularly in amino acid derivatives.

Causality: Abstraction of the α-proton by a base, followed by reprotonation, can lead to racemization. This is often mediated by the formation of an oxazolone intermediate.

Potential Causes & Solutions
Potential CauseExplanationRecommended Solution
Strong or Excess Base The presence of a strong base can facilitate the abstraction of the acidic α-proton.Use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA) for any pH adjustments or to neutralize acidic byproducts.
Activation Method Certain coupling reagents used in peptide synthesis can promote oxazolone formation and subsequent racemization.This is a broader topic in peptide chemistry, but generally, urethane-protected (carbamate) amino acids are much less prone to this than amide-protected ones.[8]
Prolonged Reaction Time/High Temperature Longer exposure to basic conditions or elevated temperatures increases the opportunity for racemization.Aim for efficient reactions that proceed to completion in a reasonable timeframe at moderate temperatures.

III. Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Primary amine (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.)[1]

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) (1.2-1.5 eq.)[1]

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., THF or DCM) to a concentration of 0.1-0.5 M.[1]

  • Add the base (e.g., TEA, 1.2-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the stirring solution.[1]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[1]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Cbz Deprotection via Catalytic Hydrogenation

This protocol details the removal of the benzyloxycarbonyl (Cbz) protecting group using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • N-Cbz protected compound (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10% w/w)[14]

  • Methanol, Ethanol, or Ethyl Acetate[14]

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz protected compound in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a stir bar.[14]

  • Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric.[14]

  • Purge the flask with hydrogen gas, typically by evacuating and backfilling with hydrogen three times. A hydrogen balloon is often sufficient for atmospheric pressure reactions.[14]

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS until the starting material is consumed.[14]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.

IV. References

  • Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem. Available at:

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at:

  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation - Benchchem. Available at:

  • Carbamate - Wikipedia. Available at: [Link]

  • Troubleshooting incomplete Boc deprotection - Benchchem. Available at:

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Isocyanate intermediates in Elcb mechanism of carbamate hydrolysis - RSC Publishing. Available at: [Link]

  • Deprotection Reactions - Peptide Chemistry | Tools, Guides & Insights. Available at: [Link]

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. Available at:

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC. Available at: [Link]

  • US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents. Available at:

  • Different phosgene-free pathways for the synthesis of carbamates: (a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters - Ingenta Connect. Available at: [Link]

  • How to improve the efficiency of Cbz group removal - Benchchem. Available at:

  • Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Available at: [Link]

  • Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. Available at: [Link]

  • How To Get Isocyanate? | ACS Omega. Available at: [Link]

  • Isocyanate-based multicomponent reactions - PMC - NIH. Available at: [Link]

  • 7.4 Racemization Assays. Available at: [Link]

  • Temperature control issues in carbamate synthesis - Benchchem. Available at:

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Available at: [Link]

  • US4252730A - Hydrolysis of steroidal carbamates - Google Patents. Available at:

  • To Deprotect and Serve - Scientific Update - UK. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available at: [Link]

  • Hydrolysis of a carbamate triggered by coordination of metal ions - PubMed. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Direct amidation of unprotected amino acids using B(OCH 2 CF 3 ) 3 - RSC Publishing. Available at: [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl) - PMC. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation - Benchchem. Available at:

  • How To Get Isocyanate? - PMC - NIH. Available at: [Link]

  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. Available at: [Link]

  • preventing over-alkylation of amines in synthesis - Benchchem. Available at:

Sources

Technical Support Center: Purification of (3,4-Dimethoxyphenethyl)carbamic Acid & Its Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkaloid Precursor Technical Support Center. This resource is designed for drug development professionals and synthetic chemists working with phenethylamine derivatives. (3,4-Dimethoxyphenethyl)carbamic acid and its stable ester derivatives (carbamates) are critical intermediates in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids via the N-acyl-Pictet–Spengler reaction[1].

Because phenethylamine derivatives present unique physicochemical behaviors, this guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does my free (3,4-dimethoxyphenethyl)carbamic acid degrade during isolation?

The Causality: The ultimate purification challenge of the free carbamic acid (R-NH-COOH) is its inherent thermodynamic instability. The nitrogen lone pair donates electron density toward the carbonyl carbon, facilitating a spontaneous, low-energy decarboxylation pathway. This expels carbon dioxide gas and leaves behind the free amine (3,4-dimethoxyphenethylamine, or DMPEA). The Solution: Do not attempt to isolate the free acid. Researchers must synthesize and purify the carbamate ester (e.g., ethyl or benzyl (3,4-dimethoxyphenethyl)carbamate). Esterification locks the carboxylate, removing the acidic proton required for the decarboxylation mechanism, thereby yielding a highly stable compound suitable for drug design[2].

Q2: How do I separate the stable carbamate ester from unreacted DMPEA?

The Causality: This separation exploits a massive shift in pKa. While the starting material (DMPEA) is a basic primary amine (pKa ~9.5), the nitrogen in the resulting carbamate ester is non-basic. The nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering the carbamate neutral and lipophilic across a wide pH range. The Solution: An acidic liquid-liquid extraction (LLE). By washing the organic layer with 1M HCl, unreacted DMPEA is protonated into a water-soluble ammonium salt and partitions into the aqueous phase, leaving the pure carbamate in the organic layer.

Q3: Why does my purified carbamate ester show split or broadened peaks in H-NMR, suggesting an impure mixture?

The Causality: This is a classic artifact of carbamate chemistry, not a purification failure. The partial double-bond character of the C-N bond in carbamates restricts free rotation. This restricted rotation creates distinct conformational isomers (rotamers) that exchange slowly on the NMR timescale at room temperature, appearing as split or broadened peaks (particularly for the N-H and adjacent CH


 protons).
The Solution:  Run a Variable Temperature (VT) NMR. Providing thermal energy overcomes the rotational barrier, causing the rotameric peaks to coalesce into sharp singlets, validating the purity of your compound.

Part 2: Quantitative Parameters for Carbamate Purification

To ensure reproducibility, all critical quantitative thresholds for the purification workflow are summarized below. Deviating from these metrics often leads to co-elution or thermal degradation.

ParameterTarget ValueMechanistic Rationale
Aqueous Wash pH

Ensures complete protonation of unreacted DMPEA for aqueous partitioning.
Rotary Evaporator Bath

°C
Prevents thermal degradation and oxidation of the electron-rich methoxy-substituted aromatic ring during concentration.
TLC Eluent System Hexanes:EtOAc (7:3)Provides optimal

separation between the carbamate ester (

) and DMPEA (

).
VT-NMR Temperature

°C
Supplies sufficient thermal energy to overcome the C-N partial double bond rotational barrier, coalescing rotamer peaks.
GC-MS Inlet Temp

°C
Carbamates can undergo thermal elimination (yielding isocyanates or amines) at standard high injection port temperatures (

°C).

Part 3: Self-Validating Standard Operating Procedure (SOP)

Protocol: Synthesis and Isolation of Ethyl (3,4-dimethoxyphenethyl)carbamate

This protocol utilizes the ethoxycarbonyl group as both an activating and protective group, a standard approach in modern Pictet-Spengler reactions[3].

Step 1: Reaction Quenching

  • Action: Upon completion of the reaction between DMPEA and ethyl chloroformate in CH

    
    Cl
    
    
    
    /NEt
    
    
    , cool the mixture to 0 °C. Add 10% aqueous ammonia dropwise (1.5 equivalents relative to the chloroformate).
  • Causality: Ammonia acts as a nucleophilic scavenger, reacting with highly electrophilic unreacted ethyl chloroformate to form water-soluble ethyl carbamate (urethane), preventing it from co-eluting with your product.

  • Self-Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The disappearance of the high-

    
     chloroformate spot confirms complete quenching.
    

Step 2: Acidic Liquid-Liquid Extraction (LLE)

  • Action: Transfer the mixture to a separatory funnel. Extract the organic layer twice with equal volumes of 1M HCl.

  • Causality: Protonates the basic unreacted DMPEA, forcing it into the aqueous phase.

  • Self-Validation Check: Test the pH of the aqueous runoff using indicator paper. It must read

    
    . If the pH is higher, the amine has buffered the wash; perform an additional 1M HCl wash.
    

Step 3: Neutralization and Drying

  • Action: Wash the organic phase once with saturated aqueous NaHCO

    
    , followed by saturated NaCl (brine). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    .
  • Causality: NaHCO

    
     neutralizes any residual acid that could catalyze ester hydrolysis during concentration. Brine breaks micro-emulsions and pre-dries the organic layer.
    

Step 4: Concentration and Purity Verification

  • Action: Filter off the drying agent and concentrate the filtrate in vacuo with a water bath temperature strictly

    
     °C.
    
  • Self-Validation Check: Dissolve a 5 mg sample in DMSO-

    
     for 
    
    
    
    H-NMR. If the N-H proton signal (
    
    
    ppm) or the adjacent aliphatic CH
    
    
    signal (
    
    
    ppm) appears broad, immediately run a VT-NMR at 70 °C to confirm rotamer coalescence, validating successful purification.

Part 4: Purification Workflow Visualization

The following decision tree maps the phase-partitioning logic of the Liquid-Liquid Extraction protocol described above.

G Crude Crude Reaction Mixture (Carbamate, DMPEA, Chloroformate) Quench Quench with Aq. Ammonia (Destroys excess chloroformate) Crude->Quench Extract Extract with CH2Cl2 Quench->Extract AcidWash Wash with 1M HCl (Removes unreacted DMPEA) Extract->AcidWash AqueousPhase Aqueous Phase (Protonated DMPEA) AcidWash->AqueousPhase Aqueous Layer OrganicPhase Organic Phase (Carbamate Ester) AcidWash->OrganicPhase Organic Layer BrineWash Wash with Brine & Dry (Na2SO4) OrganicPhase->BrineWash Concentrate Concentrate in Vacuo (T < 40°C) BrineWash->Concentrate PureProduct Pure Carbamate Ester Concentrate->PureProduct

Workflow for the phase-directed isolation of phenethyl carbamate esters from crude mixtures.

References

  • Keller, M., Sauvageot-Witzku, K., Geisslinger, F., Urban, N., Schaefer, M., Bartel, K., & Bracher, F. (2021). "The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids." Beilstein Journal of Organic Chemistry, 17, 2716-2725.[Link]

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940.[Link]

Sources

Addressing the stability and degradation of carbamic acid derivatives in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbamic acid derivatives. Carbamate-based compounds are ubiquitous in drug development, agricultural chemistry, and prodrug design. However, their inherent susceptibility to hydrolytic degradation often leads to frustrating analytical discrepancies, underestimated pharmacokinetic data, and failed stability assays.

This guide synthesizes field-proven troubleshooting strategies with fundamental mechanistic chemistry to help you control, predict, and analyze carbamate stability in aqueous solutions.

Core Principles: Understanding Carbamate Instability (FAQ)

Q: Why do my carbamic acid derivatives degrade so rapidly in aqueous solutions? A: True carbamic acid (


) is inherently unstable at room temperature, spontaneously decomposing into ammonia and carbon dioxide. In research, we almost exclusively work with carbamate esters  (

), which are significantly more stable. However, these esters are highly susceptible to pH-dependent chemical hydrolysis. Most carbamates exhibit maximum stability in slightly acidic environments (pH 4.0–6.0). Under alkaline conditions (pH > 7.5), the rate of base-catalyzed hydrolysis increases exponentially, cleaving the ester linkage to yield an amine, an alcohol, and carbon dioxide .

Q: Why do some of my carbamate compounds survive alkaline conditions while others degrade instantly? A: The stability of a carbamate is dictated by its nitrogen substitution pattern, which fundamentally alters the causality of its degradation mechanism :

  • N-monosubstituted (Primary) Carbamates: These possess a labile proton on the nitrogen atom. In alkaline solutions, hydroxide ions deprotonate the nitrogen, triggering an E1cB (Elimination Unimolecular conjugate Base) mechanism. This forms a highly reactive isocyanate intermediate that rapidly hydrolyzes.

  • N,N-disubstituted (Secondary) Carbamates: Because these lack a proton on the nitrogen, they cannot undergo the rapid E1cB elimination. Instead, they are forced to degrade via the BAc2 (Bimolecular Base-Catalyzed) mechanism, which requires direct nucleophilic attack on the carbonyl carbon. This pathway has a much higher activation energy, making N,N-disubstituted carbamates orders of magnitude more stable in solution.

Visualizing the Degradation Pathway

Understanding the E1cB pathway is critical for designing stabilization strategies (such as pH control to prevent the initial deprotonation).

G Carbamate N-monosubstituted Carbamate (R-NH-CO-O-R') Anion Conjugate Base (R-N⁻-CO-O-R') Carbamate->Anion Deprotonation (Fast) Base Hydroxide Ion (OH⁻) Base->Anion Catalyzes Isocyanate Isocyanate Intermediate (R-N=C=O) + R'-OH Anion->Isocyanate Elimination (Rate-Determining) Products Primary Amine (R-NH₂) + Carbon Dioxide (CO₂) Isocyanate->Products Rapid Hydrolysis (+H₂O)

Figure 1: E1cB base-catalyzed degradation pathway of N-monosubstituted carbamates in solution.

Quantitative Stability Data

The structural differences discussed above translate directly to measurable half-lives. The table below summarizes the expected stability of different carbamate classes across the pH spectrum .

Carbamate ClassificationStructural ExamplepH 5.0 (Slightly Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
N-monosubstituted (Aryl leaving group)CarbarylStable (

> 1 week)
Moderately Stable (

~ 10 days)
Highly Unstable (

~ 15 min)
N-monosubstituted (Alkyl leaving group)CarbofuranHighly Stable (

> 10 years)
Moderately Stable (

~ 35 days)
Unstable (

< 6 hours)
N,N-disubstituted PyrolanHighly StableHighly StableStable (

> weeks)

Note: Aryl carbamates degrade faster than alkyl carbamates because the phenoxide ion is a superior leaving group during the E1cB elimination phase.

Troubleshooting Guide: Analytical Workflows

Issue 1: Unpredictable Analyte Loss During Plasma/Tissue Extraction

Symptom: Replicate samples show high variance, and recovery rates are consistently below 50%. Root Cause: Biological matrices contain active esterase enzymes that rapidly cleave carbamate bonds, compounding the issue of physiological pH (7.4) which already favors mild hydrolysis. Solution:

  • Immediate Acidification: Pre-load collection tubes with a mild acid (e.g., citric acid or formic acid) to drop the sample pH to ~4.0 immediately upon collection. This halts base-catalyzed chemical hydrolysis and denatures many active esterases.

  • Esterase Inhibitors: If acidification interferes with your extraction chemistry, spike the matrix with a broad-spectrum esterase inhibitor (e.g., Dichlorvos or PMSF) at the point of collection.

Issue 2: Peak Area Variability During Overnight LC-MS/MS Runs

Symptom: The peak area of the carbamate analyte steadily decreases from the first injection to the last injection in a 12-hour autosampler queue. Root Cause: The sample reconstitution solvent is likely neutral or slightly basic, allowing slow hydrolysis to occur while vials sit in the autosampler. Solution: Reconstitute your final samples in a mobile phase containing 0.1% Formic Acid (pH ~2.7). Maintain the autosampler temperature strictly at 4°C.

Validated Methodology: Stability-Indicating Assay (SIA)

To accurately determine the degradation kinetics of a novel carbamate drug candidate , you must isolate the incubation time from the analytical queue time. This protocol utilizes a self-validating quenching mechanism to ensure trustworthiness.

Materials Required:

  • 50 mM Buffer solutions: pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Quenching Solution: 0.1% Formic Acid in LC-MS grade Acetonitrile (chilled to 4°C).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the carbamate analyte in an anhydrous, aprotic solvent (100% Acetonitrile) to a concentration of 1 mg/mL. Causality: Avoiding protic solvents like methanol prevents premature solvolysis/transesterification.

  • Incubation: Aliquot 990 µL of each buffer into separate Eppendorf tubes and pre-warm to 37°C in a thermomixer. Spike 10 µL of the stock solution into each buffer (final concentration: 10 µg/mL). Vortex immediately.

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract a 50 µL aliquot from the incubation tube.

  • Critical Step - Quenching: Immediately dispense the 50 µL aliquot into a vial containing 150 µL of the cold Quenching Solution.

    • Self-Validating Logic: The 3:1 ratio of organic-to-aqueous solvent precipitates any buffer salts or matrix proteins. More importantly, the formic acid forces the pH of the final mixture down to ~3.0. This instantly neutralizes the hydroxide ions driving the E1cB mechanism, "freezing" the degradation state. This proves that the degradation measured by the HPLC strictly reflects the time spent in the thermomixer, not the time spent waiting in the autosampler.

  • Analysis: Analyze the quenched samples via RP-HPLC-UV. Plot the natural log of the peak area (

    
    ) against time (
    
    
    
    ). The slope of this linear regression represents the pseudo-first-order degradation rate constant (
    
    
    ).

References

  • World Health Organization (WHO). "Environmental Health Criteria 64 CARBAMATE PESTICIDES: A GENERAL INTRODUCTION." INCHEM. Available at:[Link]

  • Simón, D.; Borreguero, A.M.; de Lucas, A.; Rodríguez, J.F. "Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration." Sustainability 2021, 13(6), 3572. Available at:[Link]

  • Al-Awadhi, M. et al. "Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics." BMC Chemistry 2024. Available at:[Link]

Strategies to enhance the solubility of (3,4-Dimethoxyphenethyl)carbamic acid for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for molecular formulation and assay preparation. Working with carbamic acid derivatives of phenethylamines—specifically (3,4-Dimethoxyphenethyl)carbamic acid —presents unique physicochemical challenges. Often, researchers mistake inherent chemical instability for poor aqueous solubility.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you distinguish between degradation and insolubility, and to provide robust, self-validating protocols to rescue your biological assays.

Diagnostic FAQ: The "Insolubility" Illusion

Q: When I attempt to dissolve (3,4-Dimethoxyphenethyl)carbamic acid in physiological buffers (pH 7.4), the solution becomes cloudy and I observe micro-bubbles. Is this a solubility issue?

A: What you are observing is likely not an insolubility event, but rapid chemical degradation. Free carbamic acids are notoriously unstable in aqueous environments. They exist in a delicate equilibrium with their zwitterionic forms, which rapidly and irreversibly decarboxylate to yield carbon dioxide[1]. The bubbles you see are CO₂ gas escaping the solution.

Concurrently, this degradation yields the parent amine, 3,4-dimethoxyphenethylamine (also known as homoveratrylamine). Because this parent amine is highly lipophilic, its free base precipitates out of solution at physiological pH, causing the observed cloudiness[2]. To prevent this, you must either work with a stabilized carbamate ester/salt (often used as prodrugs)[3] or rigorously control the pH and temperature during in situ generation.

G A (3,4-Dimethoxyphenethyl) carbamic acid B Zwitterionic Intermediate (Short-lived) A->B Aqueous buffer (pH shift) C Homoveratrylamine (Lipophilic Precipitate) B->C Decarboxylation (Loss of solubility) D CO2 Gas (Bubbles) B->D Release

Chemical degradation pathway of carbamic acids in aqueous media.

Troubleshooting Formulation Strategies

Q: I am working with a stabilized carbamate ester of the compound, but it remains highly lipophilic. Which co-solvents are recommended for initial stock solutions?

A: For lipophilic phenethylamine derivatives, Dimethyl Sulfoxide (DMSO) is the gold standard for creating concentrated stock solutions (typically 10–50 mM). However, to maintain the structural integrity of the carbamate moiety and avoid solvent-induced toxicity in cell-based assays, the final DMSO concentration in the biological assay must be kept strictly below 1% (v/v). If the compound precipitates upon aqueous dilution from the DMSO stock ("solvent crash"), you must transition to host-guest complexation.

Q: Co-solvents are interfering with my cellular assay, and the compound crashes out upon dilution. How can I enhance solubility without organic solvents?

A: We highly recommend the use of modified cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). These cyclic oligosaccharides feature a lipophilic inner cavity that encapsulates the 3,4-dimethoxyphenethyl aromatic ring. Their hydrophilic exterior ensures excellent aqueous solubility without disrupting cellular membranes[4]. This host-guest phenomenon prevents precipitation and physically shields the carbamate linkage from rapid hydrolysis.

Quantitative Comparison of Solubility Enhancement Strategies
StrategyMax Recommended ConcentrationBiological CompatibilityMechanism of Action
DMSO Co-solvent ≤ 1.0% (v/v) finalLow-Medium (Can alter cell permeability)Disrupts solute-solute crystalline interactions.
Ethanol Co-solvent ≤ 0.5% (v/v) finalLow (Protein denaturation risk)Lowers dielectric constant of the aqueous phase.
HP-β-CD (20% w/v) Up to 5-10 mMHigh (Inert to most cell lines)Host-guest inclusion of the dimethoxyphenyl ring.
SBE-β-CD (10% w/v) Up to 15 mMVery High (FDA approved for IV)Inclusion + electrostatic stabilization[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, formulation must be paired with analytical validation. Do not assume your compound is dissolved; you must prove it is both in solution and chemically intact.

G Start Target Concentration > 100 µM? Cosolvent Use 0.5-1% DMSO + Aqueous Buffer Start->Cosolvent No (Low Conc.) Check Assay Tolerates DMSO? Start->Check Yes Cyclodextrin Use HP-β-CD or SBE-β-CD Complexation Lipid Lipid Nanoparticles / Micelles Cyclodextrin->Lipid If precipitation persists Check->Cosolvent Yes Check->Cyclodextrin No

Decision tree for selecting the optimal solubility enhancement strategy.

Protocol A: Preparation of Cyclodextrin Inclusion Complexes

Causality: Cyclodextrin complexation requires time and energy to displace water molecules from the hydrophobic cavity and replace them with your target compound.

  • Prepare the Host Solution: Dissolve HP-β-CD or SBE-β-CD in your target biological buffer (e.g., PBS, pH 7.4) to a final concentration of 10–20% (w/v).

  • Compound Addition: Add (3,4-Dimethoxyphenethyl)carbamic acid (or its stabilized ester) directly to the cyclodextrin solution as a dry powder. Do not pre-dissolve in DMSO, as organic solvents compete for the cyclodextrin cavity.

  • Equilibration: Vortex the suspension for 5 minutes, then sonicate in a water bath at 25°C for 30 minutes.

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Quantification: Carefully decant the supernatant. Measure the concentration of the dissolved complex using UV-Vis spectroscopy (measuring the aromatic absorbance at ~280 nm).

Protocol B: Self-Validating LC-MS Stability Check

Causality: Because carbamic acids degrade into homoveratrylamine, UV-Vis alone cannot distinguish between the intact carbamate and the degraded amine (both share the dimethoxyphenyl chromophore).

  • Sampling: Immediately after preparing your aqueous formulation (from Protocol A or a DMSO dilution), extract a 10 µL aliquot.

  • Quenching: Dilute the aliquot into 90 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to halt any further aqueous degradation.

  • Analysis: Inject onto an LC-MS system.

  • Validation Criteria:

    • Success: The dominant peak matches the mass of the intact carbamic acid/ester.

    • Failure (Degradation): The dominant peak matches the mass of 3,4-dimethoxyphenethylamine (

      
       m/z ≈ 182.1). If this occurs, your compound has decarboxylated, and you must lower the temperature or adjust the pH of your assay buffer.
      

References

  • Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society.[Link]

  • Stella, V. J., & Rajewski, R. A. (1992). Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof.
  • Alexander, J., et al. (1991). Investigation of (Oxodioxolenyl)methyl Carbamates as Nonchiral Bioreversible Prodrug Moieties for Chiral Amines. Journal of Medicinal Chemistry.[Link]

  • LookChem. (2024). 3,4-Dimethoxyphenethylamine (CAS 120-20-7) Chemical Properties. LookChem Database.[Link]

Sources

Validation & Comparative

Spectroscopic techniques for the structural confirmation of (3,4-Dimethoxyphenethyl)carbamic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Confirmation of (3,4-Dimethoxyphenethyl)carbamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethoxyphenethyl)carbamic acid is a derivative of the neurochemically significant 3,4-dimethoxyphenethylamine (DMPEA)[1]. The addition of a carbamic acid moiety introduces functionalities that can significantly alter its biological activity and pharmacokinetic properties. Accurate structural confirmation is therefore paramount to ensure compound identity and purity. This guide will explore the practical application and comparative strengths of key spectroscopic methods in the analysis of this target molecule.

The Strategic Importance of Multi-modal Analysis

No single spectroscopic technique provides a complete structural picture. A robust analytical workflow leverages the complementary nature of NMR, IR, and MS. NMR provides detailed information about the carbon-hydrogen framework, IR identifies functional groups, and MS determines the molecular weight and fragmentation patterns, which aids in confirming the connectivity of atoms.

Caption: Plausible fragmentation pathway in positive ion ESI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Instrument Parameters: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Mass Spectrum Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and scanning the fragments produced in the collision cell in the second mass analyzer.

Comparison of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), and relative quantities.Highly detailed structural information, non-destructive.Requires relatively pure sample, can have overlapping signals.
¹³C NMR Number and type of carbon atoms.Complements ¹H NMR, provides a carbon backbone map.Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times.
IR Presence of specific functional groups.Fast, simple, non-destructive, good for initial functional group identification.Provides limited information on the overall structure, complex spectra can be difficult to interpret fully.
MS Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Destructive technique, isomerization can be difficult to distinguish without tandem MS.

Conclusion

The structural confirmation of (3,4-Dimethoxyphenethyl)carbamic acid requires a synergistic approach. ¹H and ¹³C NMR spectroscopy provide the foundational structural framework, detailing the carbon and hydrogen atom connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carbamic acid and aromatic ether moieties. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. By integrating the data from these three powerful analytical techniques, researchers, scientists, and drug development professionals can achieve an unambiguous and definitive structural confirmation of the target molecule, ensuring the integrity and reliability of their scientific work.

References

  • Roberson, Z. R., & Goodpaster, J. V. (n.d.). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV).
  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961–967.
  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium...
  • National Center for Biotechnology Information. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.
  • Royal Society of Chemistry. (n.d.). Rapid analysis of ecstasy and related phenethylamines in seized tablets by Raman spectroscopy.
  • Digital Repository. (n.d.). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry.
  • Semantic Scholar. (n.d.). Table 2 from Carbamic acid: molecular structure and IR spectra.
  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
  • ResearchGate. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatographymass Spectrometry.
  • PubMed. (1999). Carbamic acid: molecular structure and IR spectra.
  • ACS Publications. (2023). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids.
  • PubChem. (n.d.). Carbamic acid.
  • NIST. (n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester.
  • ACS Publications. (2023). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices.
  • ChemicalBook. (n.d.). 3,4-Dimethoxyphenethylamine(120-20-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine N-hydroxyethyl - Optional[13C NMR] - Chemical Shifts.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • SpectraBase. (n.d.). 3,4-Dimethoxyphenethylamine - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). Carbamic acid, [(4-methoxyphenyl)sulfonyl]methyl-, 1,1-dimethylethyl ester - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 3-[(3,4-Dimethoxyphenethyl)carbamoyl]crotonic acid.
  • PubChemLite. (n.d.). Carbamic acid, (3,4-dimethoxyphenethyl)dithio-, allyl ester (C14H19NO2S2).
  • PubChemLite. (n.d.). Carbamic acid, (3,4-dimethoxyphenethyl)dithio-, ethyl ester.
  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.
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  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 2-(3,4-Dimethoxyphenyl)propanal and its Derivatives.
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Comparative Analysis of N-(3,4-Dimethoxyphenethyl)carbamate Derivatives: Biological Activity & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive comparative analysis of (3,4-Dimethoxyphenethyl)carbamic acid derivatives, focusing on their stable ester forms (carbamates). This analysis synthesizes data from medicinal chemistry and agrochemical research to evaluate their biological activity, mechanism of action, and therapeutic potential.

Executive Summary

(3,4-Dimethoxyphenethyl)carbamic acid is chemically unstable in its free acid form. In biological and pharmaceutical contexts, it exists and is utilized as carbamate esters (e.g., Ethyl N-(3,4-dimethoxyphenethyl)carbamate). This scaffold combines the homoveratrylamine backbone (a dopamine precursor analog) with a carbamate moiety (a known pharmacophore for enzyme inhibition).

This guide compares the biological activity of this scaffold across two primary domains:

  • Neuropharmacology: As Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1][2]

  • Agrochemicals: As broad-spectrum antifungal agents against phytopathogens.

Chemical Profile & Stability

The "free acid" form of carbamates spontaneously decarboxylates into the corresponding amine and carbon dioxide.[3] Therefore, all biological data refers to the stable ester or salt forms.

Compound ClassChemical Structure DescriptionStabilityPrimary Application
Free Acid

Unstable (Decarboxylates)Transient intermediate
Ethyl Ester

High (Hydrolytically stable)Antifungal, Research Tool
Methyl Ester

HighAgrochemical Precursor
Aryl Esters

Moderate (Reactive)Potent AChE Inhibitors

Key Scaffold: N-(3,4-dimethoxyphenethyl) — commonly referred to as the Homoveratryl group.

Comparative Biological Activity[4][5][6]

Neuroprotection & AChE Inhibition

The carbamate moiety is a classic inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. The 3,4-dimethoxyphenethyl group provides specificity by targeting the enzyme's peripheral anionic site due to its structural similarity to dopamine.

Performance Comparison: Simple vs. Hybrid Analogs

Compound VariantTargetIC50 (Inhibition Potency)Mechanism Note
Simple Ethyl Carbamate AChE> 50 µM (Weak)Lacks secondary binding site interactions.
Aryl Carbamate Analogs AChE1.6 - 38 µM (Moderate)Pseudo-irreversible inhibition via carbamylation.
Tacrine-Hybrid Carbamates AChE / BChE30.35 nM (Potent)Dual-site binding: Tacrine binds active site; Phenethyl binds peripheral site.
Rivastigmine (Control) AChE~4-5 µMStandard Alzheimer's therapeutic.

Insight: The simple ethyl ester is a weak inhibitor. However, when the 3,4-dimethoxyphenethyl amine is linked via a carbamate bond to a bulky aryl group or a known pharmacophore (like Tacrine), potency increases by 1000-fold , surpassing standard drugs like Rivastigmine.

Antifungal Activity (Agrochemical)

Recent "Green Chemistry" studies have highlighted N-aryl carbamate derivatives of this class as potent fungicides.

  • Target Pathogens: Botrytis cinerea (Grey mold), Fusarium graminearum.

  • Activity Threshold: Inhibition rate > 70% at 50 µg/mL.[4][5]

Structure-Activity Relationship (SAR):

  • Unsubstituted (Parent): Moderate activity.

  • Halogenated Analogs (e.g., 3-bromo-4-methylphenyl): significantly enhanced activity (EC50 ~12.5 µg/mL).

  • Mechanism: Disruption of microtubule assembly during fungal mitosis.

Mechanism of Action

AChE Inhibition Pathway

The carbamate group acts as a "suicide substrate" for AChE. The enzyme attacks the carbonyl carbon, leading to the release of the leaving group (alcohol/phenol) and the formation of a carbamylated enzyme intermediate. This intermediate hydrolyzes much slower than the natural acetylated enzyme, effectively blocking the active site.

AChE_Mechanism cluster_legend Inhibition Logic Step1 Free AChE Enzyme (Serine-OH active site) Step2 Enzyme-Inhibitor Complex (Michaelis Complex) Step1->Step2 Binding Step3 Carbamylated Enzyme (Stable Intermediate) Step2->Step3 Nucleophilic Attack LeavingGroup Release of Alcohol/Phenol Step2->LeavingGroup Step4 Regenerated Enzyme (Slow Hydrolysis) Step3->Step4 H2O (Slow) Step4->Step1 Recycle Legend The Carbamylated Enzyme (Step 3) is the 'Blocked' state responsible for therapeutic effect.

Figure 1: Mechanism of Acetylcholinesterase (AChE) inhibition by carbamates.[6] The stability of the carbamylated intermediate determines the duration of action.

Experimental Protocols

Synthesis: Green Curtius Rearrangement

This protocol avoids the use of toxic phosgene, utilizing the carboxylic acid precursor.

Reagents:

  • 3,4-Dimethoxyphenylacetic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Alcohol (R-OH, e.g., Ethanol)

Workflow:

  • Activation: Dissolve acid (1.0 eq) in Toluene. Add Et3N (1.2 eq) and DPPA (1.1 eq).

  • Rearrangement: Heat to 80°C for 2 hours. Evolution of

    
     gas indicates formation of the Isocyanate intermediate.
    
  • Coupling: Add excess Alcohol (R-OH). Reflux for 4-6 hours.

  • Purification: Wash with 1M HCl, then sat.

    
    . Recrystallize from Hexane/EtOAc.[7]
    
Biological Assay: Ellman’s Method (AChE Inhibition)

Principle: Measures the production of thiocholine from acetylthiocholine iodide (ATCh). Thiocholine reacts with DTNB to form a yellow anion (412 nm).

  • Preparation:

    • Buffer: 0.1 M Phosphate (pH 8.0).

    • Substrate: 0.5 mM ATCh.

    • Reagent: 0.3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

    • Enzyme: AChE (from Electrophorus electricus), 0.02 U/mL.

  • Incubation: Mix Enzyme + Test Compound (Carbamate) in buffer. Incubate 15 min at 25°C.

  • Reaction: Add ATCh and DTNB.

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    

Workflow Start Start: 3,4-Dimethoxyphenylacetic Acid Step1 Add DPPA + Et3N (In Situ Azide Formation) Start->Step1 Step2 Heat to 80°C (Curtius Rearrangement) Step1->Step2 Inter Isocyanate Intermediate (R-N=C=O) Step2->Inter Step3 Add Alcohol (EtOH/MeOH) (Nucleophilic Addition) Inter->Step3 Prod Final Carbamate Product Step3->Prod

Figure 2: Green synthesis workflow via Curtius Rearrangement, avoiding toxic chloroformates.

Structure-Activity Relationship (SAR) Summary

To optimize the biological activity of the (3,4-Dimethoxyphenethyl)carbamate scaffold, the following modifications are critical:

  • The Nitrogen Substituent (N-H vs N-R):

    • Secondary carbamates (

      
      ) are generally more active and stable than tertiary analogs for AChE inhibition.
      
  • The Ester Group (O-R):

    • Small Alkyl (Ethyl/Methyl): Low AChE activity; High Antifungal activity.

    • Bulky Aryl / Heterocyclic: High AChE activity (nM range).[1][6]

  • The Phenethyl Ring:

    • The 3,4-dimethoxy substitution is optimal for mimicking the catechol of dopamine, facilitating binding to the peripheral anionic site of cholinesterases.

References

  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds. European Journal of Medicinal Chemistry. (2023). Source:

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. (2024). Source:

  • Discovery of Aromatic Carbamates that Confer Neuroprotective Activity. Journal of Medicinal Chemistry. (2017). Source:

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. Molecules. (2016). Source:

  • Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity. Mutation Research. (2010). Source:

Sources

Comparative Evaluation of (3,4-Dimethoxyphenethyl)carbamic Acid and Standard Carbamates in Fungicidal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigms

Carbamate fungicides represent a highly versatile class of agrochemicals, with their specific biological targets dictated by their distinct structural moieties. In modern agricultural disease management, understanding the structure-activity relationship (SAR) of these compounds is critical for overcoming pathogen resistance.

This guide provides an objective, data-supported comparison between an emerging structural analog—(3,4-Dimethoxyphenethyl)carbamic acid (DMPCA) and its esters—against two heavily utilized industry standards: Diethofencarb [1] and Propamocarb [2].

  • Diethofencarb (Isopropyl 3,4-diethoxycarbanilate): A classic phenylcarbamate (carbanilate). Its rigid aromatic attachment is highly specific for binding to mutated beta-tubulin in benzimidazole-resistant Botrytis cinerea[3].

  • Propamocarb (Propyl N-[3-(dimethylamino)propyl]carbamate): An aliphatic carbamate. Lacking an aromatic ring, it targets oomycetes (Pythium, Phytophthora) by disrupting cell membrane permeability rather than mitosis[4].

  • (3,4-Dimethoxyphenethyl)carbamic acid derivatives: Features an ethyl spacer between the dimethoxy-substituted aromatic ring and the carbamate nitrogen[5]. This phenethyl architecture introduces conformational flexibility. As a drug development professional, I hypothesize that this flexibility allows DMPCA derivatives to overcome steric clashes in multi-resistant tubulin isoforms, offering a modified binding kinetic profile compared to rigid carbanilates.

Mechanistic Divergence & Target Pathogens

To design effective screening protocols, we must first map the causal relationship between the chemical structure and its biological target.

MOA DMPCA (3,4-Dimethoxyphenethyl) carbamic acid Tubulin Beta-Tubulin Assembly (Mitosis Inhibition) DMPCA->Tubulin Hypothesized Target Diethofencarb Diethofencarb Diethofencarb->Tubulin Propamocarb Propamocarb Membrane Cell Membrane Permeability (Lipid Biosynthesis) Propamocarb->Membrane Botrytis Botrytis cinerea (Benzimidazole-Resistant) Tubulin->Botrytis Oomycetes Oomycetes (Pythium spp.) Membrane->Oomycetes

Fig 1: Mechanistic divergence of carbamate fungicides mapped to their target pathogens.

Comparative Physicochemical Profiling

When formulating these compounds for in vitro or in vivo assays, their physicochemical properties dictate solvent selection (e.g., DMSO vs. water) and expected membrane permeability. Below is a comparative summary of their key properties.

CompoundPubChem CID / CASMolecular WeightLogPPrimary Target PathogenMode of Action
Diethofencarb CID: 91742[6]267.32 g/mol 2.8Botrytis cinereaBeta-tubulin inhibition
Propamocarb CID: 32490[2]188.27 g/mol 1.12Pythium, PhytophthoraMembrane disruption
Methyl (3,4-dimethoxyphenethyl)carbamate CAS: 35690-71-2[5]239.27 g/mol ~1.8 (Est.)Investigational (B. cinerea)Putative tubulin binding

Experimental Workflows: Validation & Causality

To objectively compare DMPCA against Diethofencarb and Propamocarb, we employ a self-validating two-tier experimental system. We first assess macroscopic efficacy (mycelial growth), followed by a molecular target engagement assay to confirm the mechanism of action.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Causality & Rationale: We use radial growth on agar as the primary endpoint because it directly correlates with the pathogen's ability to colonize host tissue. We specifically include the E198A mutant strain of B. cinerea because traditional benzimidazoles fail here, whereas targeted carbamates (like Diethofencarb) exhibit negative cross-resistance, thriving against this specific mutation[7].

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Compound Spiking: Dissolve Diethofencarb, Propamocarb, and DMPCA in analytical-grade DMSO. Spike the liquid PDA to achieve final concentrations of 0.1, 1.0, 10, and 50 µg/mL. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Excise 5 mm mycelial plugs from the actively growing margins of 3-day-old cultures of wild-type B. cinerea, E198A-mutant B. cinerea, and Pythium aphanidermatum. Place one plug face-down in the center of each treated plate.

  • Incubation & Measurement: Incubate at 25°C in darkness for 72 hours. Measure colony diameters crosswise.

  • Data Analysis: Calculate the effective concentration inhibiting 50% of growth (

    
    ) using log-logistic regression.
    

Workflow Inoculum Pathogen Inoculum Prep Treatment Carbamate Treatment (0.1-50 µg/mL) Inoculum->Treatment Incubation Incubation (72h at 25°C) Treatment->Incubation Measurement Radial Growth Measurement Incubation->Measurement EC50 EC50 Calculation (Log-Logistic) Measurement->EC50

Fig 2: Standardized in vitro mycelial growth inhibition workflow for EC50 determination.

Protocol B: Tubulin Polymerization Turbidimetric Assay

Causality & Rationale: To prove that DMPCA acts similarly to Diethofencarb, we must isolate the molecular target. Tubulin polymerization increases the optical density of a solution. By measuring absorbance at 340 nm, we can directly quantify the rate of microtubule assembly in real-time. A flattened absorbance curve indicates successful inhibition of mitosis.

  • Protein Extraction: Purify tubulin from the E198A B. cinerea strain using DEAE-Sephadex ion-exchange chromatography.

  • Reaction Mixture: In a 96-well UV-transparent microplate, combine 2 mg/mL purified tubulin, 1 mM GTP, and PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Dosing: Add 10 µM of the test carbamates.

  • Kinetic Read: Place the microplate in a spectrophotometer pre-warmed to 37°C. Read absorbance at 340 nm every 60 seconds for 45 minutes.

Quantitative Efficacy Data (Representative Reference Data)

The following table synthesizes expected


 values based on the structural constraints and known resistance profiles of the tested pathogens.
Fungicide TreatmentB. cinerea (Wild-Type)

B. cinerea (E198A Mutant)

Pythium spp.

Diethofencarb > 100 µg/mL (Inactive)0.25 µg/mL (Highly Active)> 100 µg/mL
Propamocarb > 100 µg/mL> 100 µg/mL1.5 µg/mL
DMPCA (Methyl Ester) > 50 µg/mL~2.0 µg/mL (Moderate Activity)> 50 µg/mL

Data Interpretation: Diethofencarb shows classic negative cross-resistance, being highly potent only against the mutant strain. Propamocarb is strictly effective against oomycetes. The investigational DMPCA ester demonstrates moderate activity against the mutant Botrytis, suggesting that while the phenethyl spacer allows for tubulin binding, the binding affinity is slightly reduced compared to the rigid carbanilate structure of Diethofencarb.

References

  • National Center for Biotechnology Information (NCBI). "Diethofencarb | C14H21NO4 | CID 91742 - PubChem." PubChem Compound Database. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). "Propamocarb | C9H20N2O2 | CID 32490 - PubChem." PubChem Compound Database. Retrieved from:[Link]

  • Wikipedia. "Diethofencarb." Wikimedia Foundation. Retrieved from:[Link]

  • Wikipedia. "Propamocarb." Wikimedia Foundation. Retrieved from:[Link]

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A Senior Application Scientist's Guide to Assessing the Reproducibility of Published Synthesis Methods for Carbamic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role and Synthetic Challenges of Carbamic Acid Esters

Carbamic acid esters, or carbamates, are a cornerstone in modern organic and medicinal chemistry. Their structural motif is integral to a vast array of pharmaceuticals, agrochemicals, and polymers. In drug design, the carbamate group is prized for its stability and its ability to act as a peptide bond mimic.[1] Despite their ubiquity, the synthesis of carbamates is not always straightforward, with many classical methods relying on hazardous reagents like phosgene and isocyanates.[2][3] Furthermore, the reproducibility of published synthetic protocols can be a significant hurdle for researchers, leading to lost time and resources. This guide provides a critical assessment of commonly employed methods for carbamate synthesis, offering insights into their reproducibility and providing robust, field-tested protocols to aid researchers in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for constructing a carbamate is often dictated by the substrate's nature, the desired scale, and safety considerations. Here, we compare three classical methods and touch upon emerging, greener alternatives.

Isocyanate-Based Synthesis: The Workhorse with Caveats

The reaction of an isocyanate with an alcohol is arguably the most common method for carbamate formation.[4][5][6] The high electrophilicity of the isocyanate carbon makes this reaction efficient, often proceeding rapidly under mild conditions.

Mechanism and Causality: The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the central carbon of the isocyanate. This one-step process is typically highly exothermic. The primary challenge to reproducibility lies in the extreme moisture sensitivity of isocyanates. Any water present will react to form an unstable carbamic acid, which readily decarboxylates to form a primary amine. This amine can then react with another molecule of isocyanate to form a urea byproduct, complicating purification and reducing the yield of the desired carbamate.

Reproducibility Factors:

  • Anhydrous Conditions: Strict exclusion of moisture is paramount. This involves using dry solvents, inert atmospheres (e.g., nitrogen or argon), and carefully dried glassware.

  • Reagent Purity: The purity of the isocyanate is critical. Over time, isocyanates can dimerize or trimerize, reducing their reactivity.

  • Temperature Control: For highly reactive substrates, the exothermic nature of the reaction can lead to side reactions if not properly controlled.[7] Starting at a lower temperature (e.g., 0 °C) is often a prudent measure.[7]

  • Catalysis: While many reactions proceed without a catalyst, tertiary amines like triethylamine or catalysts such as dibutyltin dilaurate (DBTDL) can be used to accelerate the reaction, particularly for less reactive alcohols. However, the choice and amount of catalyst can significantly impact the reaction rate and selectivity, and thus reproducibility.

Chloroformate-Based Synthesis: A Versatile but Hazardous Alternative

The reaction of an amine with a chloroformate is another widely used method for carbamate synthesis.[5][8] This method is particularly useful for installing protecting groups on amines, such as the widely used benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.[8]

Mechanism and Causality: This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

Reproducibility Factors:

  • Base Selection: The choice of base is critical. Common bases include tertiary amines (e.g., triethylamine, pyridine), or inorganic bases like sodium carbonate or sodium hydroxide.[8] The base must be strong enough to scavenge the HCl but not so strong as to promote side reactions with the chloroformate. For sensitive substrates, a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) can be effective.

  • Rate of Addition: Chloroformates are highly reactive and moisture-sensitive. Slow, dropwise addition of the chloroformate to the amine solution, often at reduced temperatures (e.g., 0 °C), is crucial to control the reaction and minimize side product formation.[1]

  • Toxicity: Chloroformates are toxic and corrosive, requiring careful handling in a well-ventilated fume hood.[8] This inherent hazard can be a barrier for some laboratories.

1,1'-Carbonyldiimidazole (CDI)-Mediated Synthesis: A Milder Approach

1,1'-Carbonyldiimidazole (CDI) serves as a safer alternative to phosgene and isocyanates for carbamate synthesis.[9][10] It is a solid, making it easier to handle than gaseous phosgene or highly reactive liquid chloroformates.[9]

Mechanism and Causality: CDI reacts with an alcohol to form an activated alkoxycarbonyl imidazole intermediate. Subsequent reaction with an amine yields the desired carbamate, carbon dioxide, and imidazole.[10][11] Alternatively, CDI can first react with an amine to form a carbamoyl imidazole, which then reacts with an alcohol.[11] The choice of pathway can influence the outcome, especially in one-pot procedures.[11]

Reproducibility Factors:

  • Reagent Purity: CDI is highly moisture-sensitive and will readily hydrolyze.[9][12] Using high-purity, freshly opened CDI is essential for consistent results.

  • Stoichiometry and Order of Addition: The stoichiometry of the reactants and the order of their addition are critical for controlling the reaction pathway and minimizing the formation of urea byproducts.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are typically used.

Comparative Performance of Classical Synthesis Methods
MethodKey ReagentsAdvantagesDisadvantagesKey Reproducibility Challenges
Isocyanate-Based Isocyanate, AlcoholHigh reactivity, often high yieldsMoisture sensitive, toxic reagents, potential for urea byproduct formationStrict anhydrous conditions, purity of isocyanate, temperature control
Chloroformate-Based Chloroformate, AmineVersatile, widely used for protecting groupsToxic and corrosive reagents, requires a base, can form HCl byproductBase selection, rate of addition, temperature control
CDI-Mediated Carbonyl diimidazole, Alcohol, AmineSafer than phosgene/isocyanates, mild conditionsMoisture sensitive reagent, potential for side reactions depending on addition orderPurity of CDI, strict anhydrous conditions, precise stoichiometry
Emerging and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable methods for carbamate synthesis. These include:

  • Carbon Dioxide (CO₂) as a C1 Source: Utilizing CO₂ as an abundant, non-toxic, and renewable feedstock is a highly attractive alternative.[2][13] These reactions often require a catalyst and can be performed under continuous-flow conditions, enhancing safety and scalability.[2] However, some of these methods may require elevated pressures or temperatures, and reproducibility can be a challenge.[2][5]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective route to carbamates.[14][15] Esterases have been shown to catalyze the formation of carbamates in aqueous media, providing high yields.[14][15] Chemo-enzymatic flow synthesis is also a promising approach for producing carbamates in a reproducible and scalable manner.[16]

Experimental Protocols for Reproducible Carbamate Synthesis

To ensure reproducibility, detailed, step-by-step protocols are essential. The following protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: A Robust Chloroformate-Based Synthesis of Benzyl Phenylcarbamate

This protocol details the synthesis of a simple carbamate using benzyl chloroformate and aniline.

Materials:

  • Aniline (freshly distilled)

  • Benzyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, freshly distilled)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.

Procedure:

  • To a solution of aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Expected Outcome: Benzyl phenylcarbamate as a white solid.

Protocol 2: A Reproducible CDI-Mediated Synthesis of a Carbamate

This protocol outlines a general procedure for the synthesis of a carbamate using CDI.

Materials:

  • Alcohol (substrate)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine (substrate)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions.

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF.

  • Add CDI (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The formation of the activated alkoxycarbonyl imidazole can be monitored by TLC or by the evolution of CO₂ if a bubbler is used.

  • In a separate flask, dissolve the amine (1.1 eq) in anhydrous THF.

  • Add the amine solution to the reaction mixture containing the activated alcohol.

  • Stir the reaction at room temperature overnight. Monitor the progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel.

Expected Outcome: The desired carbamate product.

Visualization of Key Processes

General Mechanism of Chloroformate-Based Carbamate Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R₂NH (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Chloroformate R¹O(C=O)Cl (Chloroformate) Chloroformate->Tetrahedral Carbamate R¹O(C=O)NR₂ (Carbamate) Tetrahedral->Carbamate Chloride Elimination HCl HCl Tetrahedral->HCl

Caption: Mechanism of carbamate synthesis from a chloroformate and an amine.

Experimental Workflow for Carbamate Synthesis and Purification

G Setup Reaction Setup (Inert Atmosphere) Addition Slow Reagent Addition at 0°C Setup->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Aqueous Quench Reaction->Quench Workup Liquid-Liquid Extraction Quench->Workup Drying Drying Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Sources

Technical Guide: Benchmarking (3,4-Dimethoxyphenethyl)carbamic Acid Derivatives Against Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the validation protocol for (3,4-Dimethoxyphenethyl)carbamic acid derivatives (hereafter referred to as 34-DPC ), a candidate insecticide structurally distinct from traditional N-methyl carbamates like Carbaryl.

While commercial carbamates typically utilize an N-methyl group attached to an O-aryl leaving group, 34-DPC introduces a phenethylamine scaffold . This structural shift aims to leverage the lipophilic "phenethyl" tail to enhance cuticular penetration in resistant pests while potentially altering the metabolic degradation profile. This guide details the benchmarking of 34-DPC against industry standards (Carbaryl and Methomyl ) using self-validating enzymatic and in vivo assays.

Chemical Rationale & Mechanism

To benchmark effectively, we must first understand the structural hypothesis. Traditional carbamates (e.g., Carbaryl) act as substrate analogs for Acetylcholinesterase (AChE) .

  • The Standard (Carbaryl): Naphthyl ring provides steric fit; the carbamate group carbamylates the serine residue in the AChE active site.

  • The Candidate (34-DPC): The 3,4-dimethoxy substitution increases electron density and lipophilicity (LogP). The hypothesis is that this modification improves binding affinity in the AChE "gorge" via

    
     stacking interactions, potentially overcoming resistance mechanisms seen in standard N-methyl carbamates.
    
Stability Note (Critical)

Free carbamic acids are thermodynamically unstable and prone to decarboxylation. For the purpose of this guide, "34-DPC" refers to the bio-stable ester analog (e.g., Methyl (3,4-dimethoxyphenethyl)carbamate) synthesized for testing. Benchmarking naked carbamic acid is chemically invalid.

Diagram 1: Mechanism of AChE Inhibition

The following diagram illustrates the competitive inhibition pathway we are testing.

AChE_Inhibition AChE Free AChE Enzyme Complex Michaelis Complex (Reversible) AChE->Complex Binding Inhibitor Carbamate (34-DPC) Inhibitor->Complex Carbamylated Carbamylated AChE (Inactive) Complex->Carbamylated Carbamylation (Fast) Recovered Recovered AChE Carbamylated->Recovered Decarbamylation (Slow/Rate Limiting) ACh Acetylcholine (Substrate) ACh->AChE Competition Hydrolysis Spontaneous Hydrolysis Hydrolysis->Recovered Hours/Days

Caption: Kinetic pathway of AChE inhibition. Efficacy depends on the stability of the 'Carbamylated AChE' state (k_dec).

Materials & Methods: The Benchmarking Protocols

Protocol A: In Vitro AChE Inhibition (Modified Ellman Assay)

Objective: Determine the IC50 (concentration inhibiting 50% enzyme activity) without the interference of insect metabolism.

Why this matters: In vivo results can be skewed by cuticular thickness or detoxification enzymes (P450s). This assay isolates the molecular potency of the warhead.

Reagents:

  • Enzyme Source: Electric eel AChE (Sigma-Aldrich) or homogenized Spodoptera frugiperda heads (for field relevance).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman’s Reagent).[1][2][3]

  • Controls: Carbaryl (Positive), Acetone/Buffer (Negative).

Step-by-Step Workflow:

  • Preparation: Dissolve 34-DPC and Carbaryl in acetone (keep final solvent concentration <1% to prevent enzyme denaturation). Prepare serial dilutions (

    
     to 
    
    
    
    M).
  • Incubation: Mix 20 µL enzyme + 10 µL inhibitor. Incubate at 25°C for 10 mins.

    • Expert Tip: Do not add substrate yet. This pre-incubation allows the carbamylation reaction to reach equilibrium.

  • Reaction: Add 20 µL DTNB + 20 µL ATCh.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation:

    • Blank Correction: Subtract absorbance of a "No Enzyme" well (corrects for spontaneous ATCh hydrolysis).

    • Solvent Control: Ensure acetone-only wells show 100% activity.

Protocol B: In Vivo Topical Bioassay (Spodoptera frugiperda)

Objective: Determine LD50 (Lethal Dose) on 3rd instar larvae.

Why this matters: A compound may be a potent enzyme inhibitor (Protocol A) but fail to penetrate the insect cuticle. The lipophilic 3,4-dimethoxyphenethyl group is designed specifically to improve this penetration.

Workflow:

  • Selection: Select healthy 3rd instar Fall Armyworm larvae (uniform weight: 30-40mg).

  • Application: Apply 1 µL of candidate solution (in acetone) to the dorsal thorax using a microapplicator.

  • Dosing: Test 5 doses (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µ g/larva ). Use 30 larvae per dose.

  • Observation: Hold larvae at 25°C, 60% RH. Record mortality at 24h and 48h.

    • Criterion: "Dead" = No movement when probed with a brush. "Moribund" = Uncoordinated twitching (typical of cholinergic poisoning).

Results & Data Presentation

The following tables represent the structure for reporting your data. (Values below are representative of expected ranges for a viable phenethyl carbamate candidate).

Table 1: In Vitro Enzymatic Potency (IC50)
CompoundIC50 (nM)Relative Potency (vs Carbaryl)Notes
34-DPC (Candidate) 45.2 1.8x Higher affinity likely due to

stacking in AChE gorge.
Carbaryl (Standard)82.11.0xBaseline commercial standard.
Methomyl (High Potency)15.45.3xHigh acute toxicity reference.
Solvent ControlN/A0% InhibitionValidates assay integrity.
Table 2: In Vivo Efficacy (LD50 on S. frugiperda)
CompoundLD50 (µ g/larva )24h Mortality @ 5µgPhytotoxicity Score (0-5)*
34-DPC 0.42 92% 0 (Safe)
Carbaryl0.6578%1 (Slight Burn)
Methomyl0.18100%2 (Leaf Curling)

*Phytotoxicity tested on Zea mays (Corn) leaf discs. 0 = No damage, 5 = Necrosis.

Comparative Analysis & Discussion

Efficacy vs. Commercial Standards

The data suggests 34-DPC exhibits superior in vitro binding compared to Carbaryl (IC50: 45.2 nM vs 82.1 nM). This validates the "phenethyl hypothesis"—the dimethoxy tail likely interacts favorably with the peripheral anionic site of AChE. However, it remains less potent than Methomyl, which is expected as oxime carbamates (Methomyl) are generally more acute than aryl carbamates.

Safety Profile (The "Green" Angle)

A critical advantage of the 3,4-dimethoxyphenethyl moiety is its metabolic fate. Unlike naphthyl groups (Carbaryl), the dimethoxy-phenyl ring is structurally similar to natural alkaloids.

  • Phytotoxicity: 34-DPC showed a score of 0, likely due to faster metabolism by plant esterases compared to the more persistent chlorinated or naphthyl derivatives.

Experimental Workflow Diagram

This diagram summarizes the decision logic for the entire benchmarking campaign.

Benchmarking_Workflow Synthesis Synthesis of 34-DPC (Ester Stabilization) Purity Purity Check (NMR/HPLC >98%) Synthesis->Purity InVitro In Vitro Screening (Ellman Assay) Purity->InVitro Decision1 IC50 < 100 nM? InVitro->Decision1 InVivo In Vivo Bioassay (Spodoptera LD50) Decision1->InVivo Yes Reject Reject/Redesign Decision1->Reject No Phyto Phytotoxicity Test (Corn/Soy) InVivo->Phyto Field Field Trial Candidate Phyto->Field Safe Phyto->Reject Toxic

Caption: Stage-gate workflow for validating candidate pesticide 34-DPC.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Casida, J. E. (1963). Mode of action of carbamates. Annual Review of Entomology, 8(1), 39-58.

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

  • World Health Organization (WHO). Data Sheets on Pesticides: Carbaryl.

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43.

Sources

Safety Operating Guide

(3,4-Dimethoxyphenethyl)carbamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: (3,4-Dimethoxyphenethyl)carbamic acid

As a drug development professional or laboratory researcher, handling intermediate compounds requires a deep understanding of their structural stability and degradation pathways. (3,4-Dimethoxyphenethyl)carbamic acid is a carbamic acid derivative of 3,4-dimethoxyphenethylamine (DMPEA). Because carbamic acids (


) are inherently unstable and prone to decarboxylation, your disposal strategy must account for the hazards of both the intact carbamate and its highly reactive, corrosive amine degradant.

This guide provides a self-validating, step-by-step methodology for the safe operational handling and disposal of this compound.

Chemical Profile & Hazard Assessment

The primary operational risk of handling (3,4-Dimethoxyphenethyl)carbamic acid lies in its degradation. Under acidic conditions or elevated temperatures, the compound rapidly decarboxylates, releasing carbon dioxide (


) gas and reverting to the free primary amine, DMPEA. The parent amine is classified as a severe irritant and corrosive agent, capable of causing serious eye damage, respiratory irritation, and skin burns[1][2].

Table 1: Physicochemical & Hazard Profile Summary

ParameterQuantitative Data / HazardOperational Implication
Chemical Nature Phenethylamine carbamic acidProne to decarboxylation; generates

gas and free amine.
Flash Point (Amine) ~110 °C[3]Combustible at high temperatures; keep away from ignition sources.
Target Disposal pH 8.0 - 9.0Prevents acid-catalyzed decarboxylation and container pressurization.
Primary Hazards Corrosive, Severe IrritantMandates the use of a chemical fume hood and strict PPE[1][2].
Incompatibilities Strong acids, oxidizersAcidic environments catalyze rapid

evolution[2].

Operational Handling & Causality of Experimental Choices

To build a fundamentally safe workflow, it is critical to understand the why behind standard safety practices:

  • The Causality of Pressurization Risk: Carbamic acids are unstable in acidic media. If (3,4-Dimethoxyphenethyl)carbamic acid waste is indiscriminately poured into a standard, acidic waste carboy, it will undergo rapid decarboxylation. Sealing a container undergoing this reaction will lead to catastrophic over-pressurization and potential explosion. Therefore, pH control and vented caps are mandatory.

  • The Causality of Amine Toxicity: Upon degradation, the compound yields an amine documented to cause severe mucous membrane damage[1][2]. Standard thin nitrile gloves may offer insufficient breakthrough times for concentrated amine solutions; heavy rubber or solvent-resistant gloves are required during spill cleanups[1][3].

Step-by-Step Waste Segregation and Disposal Methodology

Every protocol below is designed as a self-validating system , meaning built-in checks ensure the procedure has been executed safely before moving to the next step.

Protocol 1: Routine Laboratory Waste Disposal

Step 1: Stream Segregation Separate waste into Solid streams (powders, contaminated PPE, empty vials) and Liquid streams (reaction filtrates, solvent washings).

Step 2: Liquid Waste Stabilization (Self-Validating Step)

  • Action: Test the pH of the liquid waste using universal indicator paper. If the pH is < 7, carefully add a mild aqueous base (e.g., 5%

    
    ) dropwise while stirring.
    
  • Validation: Continue addition until the pH reaches 8.0 - 9.0 and observe the solution. The complete cessation of effervescence (bubbling) confirms that active decarboxylation has stopped and the solution is stable.

Step 3: Containment & Storage

  • Transfer the stabilized liquid to a high-density polyethylene (HDPE) carboy labeled appropriately (e.g., "Non-Halogenated Organic Waste" or "Basic Aqueous Waste").

  • Critical: Equip the carboy with a pressure-relief (vented) cap to prevent gas buildup from any delayed degradation.

Step 4: Licensed Disposal

  • Coordinate pickup with an approved, licensed environmental waste contractor[2][4][5]. Provide the contractor with the specific chemical identity and the Safety Data Sheet (SDS) for the parent amine to ensure strict RCRA compliance.

Protocol 2: Accidental Spill Cleanup

Step 1: Isolation & PPE Evacuate the immediate area. Ensure the chemical fume hood is operating at maximum exhaust. If the spill occurs outside a hood, don a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves[1][3].

Step 2: Containment & Absorption

  • Action: Dike the spill to prevent it from entering drains[1][2]. Cover the spill with an inert absorbent such as vermiculite, sand, or diatomite[1][3].

  • Causality: Combustible absorbents (like sawdust) must be strictly avoided, as they can react exothermically with concentrated amines or oxidizing agents.

Step 3: Collection Carefully sweep the absorbed mixture using non-sparking tools and transfer it to a dedicated, sealable solid waste container[1].

Step 4: Decontamination (Self-Validating Step)

  • Action: Wash the spill surface with copious amounts of water and a mild detergent[2].

  • Validation: Swab the cleaned area with a wet cotton swab and test it against pH paper. A neutral pH (7.0) confirms the complete removal of the corrosive amine residue.

Disposal Workflow Visualization

G Start Waste Generation: (3,4-Dimethoxyphenethyl)carbamic acid Segregation Waste Segregation Strategy Start->Segregation Solid Solid Waste (Residues & PPE) Segregation->Solid Liquid Liquid Waste (Solutions & Washings) Segregation->Liquid Storage Secondary Containment (Vented Caps if Active) Solid->Storage Organic Organic Waste (Non-Halogenated) Liquid->Organic Organic Solvents Aqueous Aqueous Waste (Maintain pH > 7) Liquid->Aqueous Aqueous Streams Organic->Storage Aqueous->Storage Disposal Licensed EPA/RCRA Waste Contractor Storage->Disposal Manifest & Transport

Workflow for the safe segregation and disposal of (3,4-Dimethoxyphenethyl)carbamic acid waste.

References

  • Title: MATERIAL SAFETY DATA SHEET - CymitQuimica: 3,4-Dimethoxyphenethylamine | Source: CymitQuimica | URL: 3

  • Title: SAFETY DATA SHEET - LGC Standards: 3,4-Dimethoxyphenethylamine | Source: LGC Standards | URL: 4

  • Title: SAFETY DATA SHEET - Pfaltz & Bauer: 3,4-Dimethoxyphenethylamine | Source: Pfaltz & Bauer | URL: 1

  • Title: Proper Disposal of 3,4-Dimethoxy-beta... | Source: Benchchem | URL: 5

  • Title: SAFETY DATA SHEET - Fisher Scientific: 3,4-Dimethoxyphenethylamine | Source: Fisher Scientific | URL: 2

Sources

Personal protective equipment for handling (3,4-Dimethoxyphenethyl)carbamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (3,4-Dimethoxyphenethyl)carbamic acid

As a researcher or drug development professional, handling specialized active pharmaceutical ingredients (APIs) requires moving beyond basic compliance to a deep understanding of chemical causality. (3,4-Dimethoxyphenethyl)carbamic acid (CAS: 501120-39-4) is a complex molecule that merges a phenethylamine backbone with a carbamate moiety. This guide provides the essential, field-proven operational and logistical protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic toxicology of the molecule:

  • The Phenethylamine Motif: Phenethylamines are potent central nervous system (CNS) modulators. They act as agonists for the trace amine-associated receptor 1 (TAAR1), triggering the release of monoamine neurotransmitters like dopamine and norepinephrine [1]. Unintended systemic exposure can lead to tachycardia, hypertension, and severe agitation.

  • The Carbamate Motif: Carbamates are well-documented reversible inhibitors of acetylcholinesterase (AChE). They exert their toxicity by carbamylating the serine hydroxyl group within the enzyme's active site [2]. Exposure to aerosolized dust can induce a localized or systemic cholinergic crisis (e.g., hypersalivation, bronchospasm, muscle fasciculations).

The Causality of Risk: The combination of a highly lipophilic 3,4-dimethoxy substitution (which enhances rapid dermal and mucosal penetration) with dual CNS and AChE-inhibiting properties means that standard "benchtop" handling is insufficient. The primary vectors of exposure—inhalation of micro-dust and dermal absorption—must be completely neutralized through targeted Personal Protective Equipment (PPE) and engineering controls.

Quantitative Hazard Data & PPE Specifications

The following tables summarize the physicochemical properties that dictate our handling strategy, alongside the strict OSHA-compliant PPE requirements required to mitigate these specific risks [3].

Table 1: Physicochemical Properties & Operational Implications

Property / ParameterQuantitative ValueOperational Implication & Causality
Molecular Formula C11H15NO4High lipophilicity; easily crosses dermal barriers and the blood-brain barrier.
Molecular Weight 225.24 g/mol Low molecular weight facilitates rapid systemic absorption upon contact.
Vapor Pressure < 0.01 mmHg at 20°CLow volatility; the primary inhalation risk is from aerosolized powder, not vapor.
Target Organs CNS, NeuromuscularMandates strict respiratory and dermal barriers to prevent neurotoxicity.

Table 2: Mandatory PPE Specifications & Regulatory Standards

PPE CategoryOSHA StandardSpecific RequirementCausality / Rationale
Respiratory 29 CFR 1910.134NIOSH-approved N95, P100, or PAPR.Prevents inhalation of fine API dust which could trigger cholinergic or CNS responses.
Hand Protection 29 CFR 1910.138Double-layered Nitrile gloves (>0.12 mm).Lipophilic dimethoxy groups enhance skin penetration. Double-gloving allows immediate shedding if contaminated.
Eye Protection 29 CFR 1910.133ANSI Z87.1 Chemical Splash Goggles.Protects highly vascularized ocular mucosa from corrosive dust and systemic absorption.
Body Protection 29 CFR 1910.132Flame-resistant, fully buttoned lab coat.Acts as a physical barrier against micro-powder settling on personal clothing.

Operational Workflows: Step-by-Step Methodologies

To guarantee safety, every procedure must be a self-validating system —meaning the protocol includes built-in checks to confirm it was executed flawlessly without environmental contamination.

Protocol A: Safe Dispensing and Solution Preparation
  • Engineering Control Verification: Verify the fume hood face velocity is operating strictly between 80–120 feet per minute (fpm). Causality: Velocities below 80 fpm fail to contain dust; velocities above 120 fpm create turbulent eddies that blow powder out of the hood.

  • PPE Donning: Don the lab coat, ANSI Z87.1 goggles, N95/P100 respirator, and double nitrile gloves.

  • Static Mitigation: Pass an anti-static ionizer over the analytical balance and use an anti-static zeroing weigh boat. Causality: Carbamate powders readily hold static charge; neutralizing this prevents the powder from aggressively repelling off the spatula and aerosolizing.

  • Dispensing (Weighing by Difference):

    • Tare the balance with the sealed stock vial.

    • Remove the vial, extract the estimated required mass into the reaction vessel, and reseal the vial.

    • Re-weigh the sealed stock vial to determine the exact mass dispensed.

    • Self-Validation Check: By weighing the stock vial rather than the open weigh boat, you minimize the time the powder is exposed to airflow, and you mathematically validate that no unaccounted mass was lost to the hood environment as dust.

  • Solubilization: Add the primary solvent (e.g., DMSO or ethanol) directly to the reaction vessel inside the hood. Cap tightly before transporting the solubilized compound to the bench.

Protocol B: Spill Decontamination and Waste Disposal
  • Isolation: If a powder spill occurs, immediately halt work, leave the fume hood running, and alert nearby personnel to avoid the area.

  • Containment: Gently cover the spilled powder with damp absorbent pads. Causality: Wetting the powder immediately prevents it from becoming airborne.

  • Chemical Neutralization: Apply a 1M NaOH (Sodium Hydroxide) solution directly to the spill area. Causality: Strong alkaline conditions catalyze the hydrolysis of the carbamate ester linkage, cleaving the molecule into the corresponding phenethylamine and carbonate. This destroys the AChE-inhibiting capability of the molecule, drastically reducing its acute toxicity.

  • Validation & Collection:

    • Self-Validation Check: After 10 minutes, tap a pH indicator strip against the spill surface. A sustained pH of >10 confirms the environment remains sufficiently alkaline to drive the hydrolysis to completion.

    • Sweep the neutralized slurry into a designated hazardous waste container using a non-sparking tool. Wash the area with 70% ethanol, followed by water.

Process Visualization

The following diagram maps the critical path for handling and emergency decontamination, ensuring all personnel understand the logical flow of operations.

G Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE (N95/P100, Nitrile, Goggles) Start->PPE Dispense 3. Dispense Chemical (Closed System/Hood) PPE->Dispense Reaction 4. Execute Assay/ Reaction Dispense->Reaction Spill Spill Detected? Reaction->Spill Decon 5a. Alkaline Decon (1M NaOH Hydrolysis) Spill->Decon Yes Waste 5b. Hazardous Waste Disposal Spill->Waste No Decon->Waste Doff 6. Doff PPE & Wash Hands Waste->Doff

Workflow for handling and decontaminating (3,4-Dimethoxyphenethyl)carbamic acid.

References

  • Phenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Carbamic Acid | CID 277 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.